molecular formula C37H33Cl2N5O5 B15570131 FR-190997

FR-190997

Cat. No.: B15570131
M. Wt: 698.6 g/mol
InChI Key: YFMDLMSUZMRKKH-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

Molecular Formula

C37H33Cl2N5O5

Molecular Weight

698.6 g/mol

IUPAC Name

4-[(E)-3-[[2-[2,4-dichloro-N-methyl-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]anilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide

InChI

InChI=1S/C37H33Cl2N5O5/c1-23-19-32(48-21-26-7-4-5-18-41-26)27-8-6-9-31(36(27)43-23)49-22-28-29(38)15-16-30(35(28)39)44(3)34(46)20-42-33(45)17-12-24-10-13-25(14-11-24)37(47)40-2/h4-19H,20-22H2,1-3H3,(H,40,47)(H,42,45)/b17-12+

InChI Key

YFMDLMSUZMRKKH-SFQUDFHCSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bradykinin B2 Receptor Partial Agonist FR-190997

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a non-peptide partial agonist of the bradykinin B2 receptor. The document details its binding affinity, functional activity in various cellular and in vivo models, and the associated signaling pathways. Methodologies for key experimental procedures are also outlined to facilitate further research and development.

Quantitative Pharmacological Data

This compound has been characterized across multiple studies to determine its affinity, potency, and efficacy at the bradykinin B2 receptor. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity and Functional Potency
ParameterValueCell/Tissue TypeAssay TypeReference
Ki 9.8 nMHuman cloned B2-receptorRadioligand Binding[1][2][3]
EC50 155 nMHuman ocular cells (nonpigmented ciliary epithelium)Intracellular Ca²⁺ Mobilization[1][2]
EC50 15-19 nMHuman ciliary muscle (h-CM) and trabecular meshwork (h-TM) cellsProstaglandin Production[1][2]
EC50 80 nMMDA-MB-231 (triple-negative breast cancer cell line)Antiproliferative Activity[2][4]
pEC50 7.7Rabbit jugular vein and guinea pig ileumContraction Bioassay[5]
ED50 3.7 ± 0.5 nmol/kgRabbits (in vivo)Hypotensive Response[5]
ED50 8.9 ± 3.6 nmol/kgGuinea pigs (in vivo)Hypotensive Response[5]
Table 2: Efficacy and Antiproliferative Activity
ParameterValueCell/Tissue TypeAssay TypeReference
Emax 38-80% (relative to Bradykinin)Human ocular cellsIntracellular Ca²⁺ Mobilization[1][2]
Emax 27-33% (relative to Bradykinin)h-CM and h-TM cellsProstaglandin Production[1][2]
IC50 2.14 µMMCF-7 (breast cancer cell line)Antiproliferative Activity[4][6]
IC50 0.08 µMMDA-MBA-231 (breast cancer cell line)Antiproliferative Activity[4][6]

Signaling Pathways and Mechanism of Action

This compound acts as a partial agonist at the constitutively expressed bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[1][2] This activation can also stimulate the production of prostaglandins and pro-matrix metalloproteinases (MMPs).[1][2] Furthermore, bradykinin B2 receptor stimulation is known to activate the oncogenic ERK pathway.[4][6] In the context of its antiproliferative effects, it is suggested that this compound's activity may stem from a dual mechanism: agonist-induced receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors, leading to the inhibition of endosomal signaling.[4][6]

FR190997_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R Binds (Partial Agonist) Gq Gq Protein B2R->Gq Activates ERK ERK Pathway B2R->ERK Activates Receptor_Internalization Receptor Internalization/ Degradation B2R->Receptor_Internalization PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates PGs Prostaglandins Ca2_ER->PGs Induces Production MMPs Pro-MMPs Ca2_ER->MMPs Induces Release PKC->ERK -> Activates

Caption: Signaling pathway of this compound at the Bradykinin B2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human bradykinin B2 receptor.

    • Assay Buffer: A suitable buffer (e.g., TES buffer, pH 7.4) containing protease inhibitors is used.

    • Competition Binding: A constant concentration of a radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium [Ca²⁺]i Mobilization Assay
  • Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium concentration, a hallmark of B2 receptor activation via the Gq pathway.

  • Methodology:

    • Cell Culture: Human ocular cells (or other relevant cell lines expressing B2 receptors) are cultured in appropriate media.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: After a baseline fluorescence reading is established, cells are stimulated with various concentrations of this compound. Bradykinin is used as a positive control (full agonist).

    • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

    • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of this compound relative to bradykinin.

Prostaglandin (PG) Production Assay
  • Objective: To quantify the production of prostaglandins in response to this compound stimulation.

  • Methodology:

    • Cell Culture: Human ciliary muscle or trabecular meshwork cells are grown to confluence.

    • Stimulation: Cells are treated with varying concentrations of this compound for a specified period.

    • Supernatant Collection: The cell culture supernatant is collected.

    • Quantification: The concentration of prostaglandins (e.g., PGE2) in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: A dose-response curve is generated to calculate the EC50 and Emax for prostaglandin production.

Antiproliferative Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MBA-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • Treatment: The cells are treated with a range of concentrations of this compound.

    • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

    • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as MTT, MTS, or by direct cell counting.

    • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the drug concentration.

Experimental and Drug Development Workflow

The characterization and development of a compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

drug_dev_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (e.g., Ca²⁺, cAMP) receptor_binding->functional_assays Confirm Activity pathway_analysis Signaling Pathway Analysis functional_assays->pathway_analysis Elucidate Mechanism cell_proliferation Cell-Based Assays (e.g., Proliferation, Migration) pathway_analysis->cell_proliferation Assess Phenotypic Effect lead_opt Lead Optimization (SAR Studies) cell_proliferation->lead_opt animal_models Animal Models of Disease (e.g., Ocular Hypertension) pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_models->pk_pd Establish Dose-Response toxicology Toxicology Studies pk_pd->toxicology Assess Safety Profile preclinical_dev Preclinical Development Candidate toxicology->preclinical_dev lead_opt->animal_models

References

The Antiproliferative Landscape of FR-190997: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

FR-190997, a selective nonpeptide partial agonist of the bradykinin B2 receptor (B2R), has demonstrated significant antiproliferative effects against breast cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic agents.

Introduction

The bradykinin B2 receptor, a G-protein coupled receptor, is constitutively expressed in a wide variety of tissues and is known to be overexpressed in several types of cancer, including breast cancer.[1] Stimulation of B2R by its natural ligand, bradykinin, has been linked to the activation of oncogenic signaling pathways, such as the ERK pathway, promoting tumor proliferation and invasion.[1] Paradoxically, both B2R antagonists and, more recently, agonists like this compound have been shown to elicit antiproliferative benefits.[1] This guide focuses on the latter, summarizing the existing data on this compound and providing a framework for further investigation into its potential as an anticancer agent.

Quantitative Data: Antiproliferative Activity of this compound

The antiproliferative efficacy of this compound has been quantified in human breast cancer cell lines, as summarized in the table below.

Cell LineCancer TypeParameterValueReference
MCF-7Breast Adenocarcinoma (ER+, PR+)IC502.14 µM[1]
MDA-MB-231Triple-Negative Breast CancerIC500.08 µM (80 nM)[1]
MDA-MB-231Triple-Negative Breast CancerEC5080 nM[2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Proposed Mechanism of Action

The antiproliferative activity of this compound is thought to arise from a dual mode of action that ultimately leads to the inhibition of cancer cell growth.[1] This proposed mechanism involves:

  • Agonist-Induced Receptor Internalization and Degradation: As a B2R agonist, this compound is believed to induce the internalization and subsequent degradation of the B2R. This process effectively reduces the number of receptors available on the cell surface to participate in pro-proliferative signaling.[1]

  • Inhibition of Endosomal Signaling: Following internalization, B2Rs can continue to signal from endosomal compartments. This compound may sequester these intracellular receptors and inhibit their associated endosomal signaling, which is implicated in cell proliferation.[1]

A key downstream effector of B2R signaling is the ERK (Extracellular signal-regulated kinase) pathway, which is a well-established driver of cell proliferation and survival in cancer.[1] The binding of an agonist to B2R can activate Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. The inhibitory effect of this compound on proliferation suggests a complex regulation of this pathway, potentially through the aforementioned receptor internalization and endosomal signaling inhibition.

FR190997_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R binds Gq11 Gq/11 B2R->Gq11 activates Internalization Receptor Internalization & Degradation B2R->Internalization This compound induced PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ (intracellular) IP3->Ca2 releases Ras Ras PKC->Ras activates Ca2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Internalization->Proliferation inhibits EndosomalInhibition Inhibition of Endosomal Signaling EndosomalInhibition->Proliferation inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the study of the antiproliferative effects of this compound.

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, ER-positive)

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative)

  • Culture Medium:

    • For MCF-7: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

    • For MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Adherence 2. Allow Adherence (24 hours) Seed_Cells->Adherence Add_FR190997 3. Add this compound (serial dilutions) Adherence->Add_FR190997 Incubate 4. Incubate (e.g., 72 hours) Add_FR190997->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT cell viability assay.
  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a predetermined period (e.g., 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow Seed_Cells 1. Seed Cells (6-well plate) Treat_Cells 2. Treat with this compound (e.g., IC50 concentration) Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 24-48 hours) Treat_Cells->Incubate Harvest_Cells 4. Harvest & Wash Cells Incubate->Harvest_Cells Fix_Cells 5. Fix in Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells 6. Stain with Propidium Iodide & RNase A Fix_Cells->Stain_Cells Analyze 7. Analyze by Flow Cytometry Stain_Cells->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide.
  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound at various concentrations (e.g., IC25, IC50, IC75) for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Seed_Cells 1. Seed Cells (6-well plate) Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate 3. Incubate Treat_Cells->Incubate Harvest_Cells 4. Harvest Cells (including supernatant) Incubate->Harvest_Cells Wash_Cells 5. Wash with PBS & Binding Buffer Harvest_Cells->Wash_Cells Stain_Cells 6. Stain with Annexin V-FITC & PI Wash_Cells->Stain_Cells Analyze 7. Analyze by Flow Cytometry Stain_Cells->Analyze

Caption: Workflow for apoptosis detection with Annexin V/PI staining.
  • Protocol:

    • Seed and treat cells with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. The results will differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Future Directions

While the initial findings on the antiproliferative effects of this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Detailed investigation of the downstream signaling pathways affected by this compound in breast cancer cells, including the precise mechanism of ERK pathway modulation.

  • In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models of breast cancer.

  • Selectivity and Toxicity: Assessment of the compound's effects on non-cancerous cells to determine its therapeutic window.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

Conclusion

This compound presents an intriguing paradox in cancer pharmacology, where a B2R agonist exhibits potent antiproliferative activity. The data summarized in this guide highlight its efficacy in breast cancer cell lines and put forth a plausible dual mechanism of action. The provided experimental protocols offer a foundation for researchers to further explore and validate the anticancer properties of this compound. Continued investigation into this compound and its analogues could pave the way for novel therapeutic strategies targeting the bradykinin B2 receptor in oncology.

References

FR-190997: A Novel Bradykinin B2 Receptor Agonist for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. The management of IOP is the cornerstone of glaucoma therapy. This technical document provides an in-depth overview of FR-190997, a nonpeptide partial agonist of the bradykinin B2 receptor, and its role as a potent ocular hypotensive agent. This compound represents a novel therapeutic approach to lowering IOP by targeting the uveoscleral outflow pathway. This whitepaper will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for the cited experiments, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Its mechanism for lowering intraocular pressure is primarily attributed to the enhancement of uveoscleral outflow of aqueous humor.[1][2] This is achieved through a signaling cascade initiated by the activation of the B2R in ocular tissues, particularly the ciliary muscle and trabecular meshwork.

The binding of this compound to the B2R activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium ([Ca2+]i).[1] This increase in intracellular calcium stimulates the production and release of prostaglandins (PGs), primarily PGE2.[1][3] The elevated levels of prostaglandins are known to increase the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, within the ciliary muscle.[1][2] These enzymes remodel the extracellular matrix of the ciliary muscle and surrounding tissues, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor through the uveoscleral pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterCell TypeValueReference
B2 Receptor Binding Affinity (Ki)Human cloned B2 Receptor9.8 nM[1]
Intracellular Ca2+ Mobilization (EC50)Human Ocular Cells155 nM[1]
Intracellular Ca2+ Mobilization (Emax)Human Ocular Cells38-80% (partial agonist)[1]
Prostaglandin Production (EC50)Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) cells15-19 nM[1]
Prostaglandin Production (Emax)Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) cells27-33%[1]

Table 2: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys

ParameterDosageResultReference
IOP Reduction30 µg (single topical dose)37% reduction at 24 hours post-dose (P < 0.001)[1]
Uveoscleral Outflow StimulationNot specified2.6 to 3.9-fold increase above baseline[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on established methods in the field, as the specific, detailed protocols from the primary research on this compound were not available in the public domain.

Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

Objective: To determine the effect of topically administered this compound on IOP in a non-human primate model of ocular hypertension.

Materials:

  • Conscious, trained cynomolgus monkeys with laser-induced ocular hypertension.

  • This compound ophthalmic solution.

  • Vehicle control solution.

  • Proparacaine hydrochloride ophthalmic solution (0.5%).

  • A calibrated applanation tonometer (e.g., Tono-Pen).

  • Animal restraint system.

Procedure:

  • Baseline IOP measurements are taken for both eyes of each monkey prior to treatment.

  • A single drop of proparacaine hydrochloride is instilled in each eye to provide topical anesthesia.

  • A single 30 µL drop of this compound ophthalmic solution is administered topically to one eye, and the vehicle solution is administered to the contralateral eye as a control.

  • IOP is measured at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours).

  • For each measurement, the tonometer probe is gently and briefly touched to the central cornea multiple times to obtain a reliable reading.

  • The mean of multiple readings for each eye at each time point is recorded.

  • The percentage change in IOP from baseline is calculated for both the treated and control eyes.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

Objective: To quantify the ability of this compound to stimulate the release of intracellular calcium in human ocular cells.

Materials:

  • Cultured human ocular cells (e.g., non-pigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound solutions at various concentrations.

  • Bradykinin (as a positive control).

  • B2 receptor antagonist (e.g., HOE-140) for specificity testing.

  • A fluorescence microplate reader or a fluorescence microscope with imaging capabilities.

Procedure:

  • Human ocular cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluency.

  • The cells are loaded with Fluo-4 AM dye (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 45-60 minutes at 37°C.

  • After loading, the cells are washed with HBSS to remove extracellular dye.

  • The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.

  • This compound solutions at various concentrations are added to the wells.

  • Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • The peak fluorescence response is used to determine the EC50 and Emax values.

  • To confirm B2 receptor specificity, cells are pre-incubated with a B2 receptor antagonist before the addition of this compound.

Prostaglandin (PG) Production Assay

Objective: To measure the amount of prostaglandins (specifically PGE2) released from human ciliary muscle and trabecular meshwork cells following stimulation with this compound.

Materials:

  • Cultured human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells.

  • This compound solutions at various concentrations.

  • Bradykinin (as a positive control).

  • Cyclooxygenase-2 (COX-2) inhibitor (e.g., bromfenac) for mechanism confirmation.

  • Commercially available Prostaglandin E2 ELISA kit.

  • Cell culture medium.

Procedure:

  • h-CM or h-TM cells are grown to confluency in 24- or 48-well plates.

  • The culture medium is replaced with fresh, serum-free medium containing various concentrations of this compound.

  • The cells are incubated for a specified period (e.g., 24 hours) to allow for prostaglandin synthesis and release.

  • Following incubation, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Briefly, samples and standards are added to a microplate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.

  • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • The EC50 and Emax for PGE2 production are calculated from the dose-response curve.

Matrix Metalloproteinase (MMP) Release Assay

Objective: To determine the effect of this compound on the release of pro-MMP-1 and pro-MMP-3 from human ciliary muscle cells.

Materials:

  • Cultured human ciliary muscle (h-CM) cells.

  • This compound solutions at various concentrations.

  • Commercially available ELISA kits for human pro-MMP-1 and pro-MMP-3.

  • Cell culture medium.

Procedure:

  • h-CM cells are cultured to confluency in multi-well plates.

  • The cells are treated with various concentrations of this compound in serum-free medium for a designated time (e.g., 24-48 hours).

  • The culture supernatant is collected.

  • The concentrations of pro-MMP-1 and pro-MMP-3 in the supernatant are measured using specific sandwich ELISA kits.

  • In these assays, the sample is added to a microplate coated with a capture antibody specific for either pro-MMP-1 or pro-MMP-3.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is then added, and the resulting colorimetric signal, which is directly proportional to the amount of MMP present, is measured using a microplate reader.

  • The fold-increase in MMP release compared to untreated control cells is calculated.

Visualizations

Signaling Pathway

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Binds to PLC Phospholipase C (PLC) B2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization Stimulates PG_production Prostaglandin (PG) Production Ca_mobilization->PG_production Stimulates MMP_release MMP-1 & MMP-3 Release PG_production->MMP_release Increases ECM_remodeling Extracellular Matrix Remodeling MMP_release->ECM_remodeling Leads to Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow Results in IOP_lowering Lowered Intraocular Pressure Uveoscleral_outflow->IOP_lowering Causes

Caption: Signaling pathway of this compound in lowering intraocular pressure.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study B2R_binding B2 Receptor Binding Assay Ca_assay Intracellular Ca2+ Mobilization Assay B2R_binding->Ca_assay PG_assay Prostaglandin Production Assay Ca_assay->PG_assay MMP_assay MMP Release Assay PG_assay->MMP_assay Animal_model Ocular Hypertensive Cynomolgus Monkeys MMP_assay->Animal_model Informs Dosing Topical Administration of this compound Animal_model->Dosing IOP_measurement IOP Measurement (Tonometry) Dosing->IOP_measurement Outflow_measurement Uveoscleral Outflow Measurement Dosing->Outflow_measurement

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound has demonstrated significant potential as a novel therapeutic agent for the reduction of intraocular pressure. Its unique mechanism of action, targeting the bradykinin B2 receptor to enhance uveoscleral outflow, offers a promising alternative or adjunct to existing glaucoma therapies. The preclinical data robustly support its efficacy and provide a clear understanding of its molecular pharmacology. Further investigation, including clinical trials in human subjects, is warranted to fully elucidate the therapeutic utility of this compound in the management of glaucoma and ocular hypertension. This document provides a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this promising compound.

References

The Discovery and Initial Synthesis of FR-190997: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R). Initially investigated for cardiovascular indications and later for glaucoma, it has shown significant antiproliferative activity in cancer cell lines, sparking interest in its repurposing as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological evaluation of this compound, including detailed experimental methodologies and a summary of its key biological activities.

Introduction

Bradykinin, a nonapeptide, is a key mediator in the kallikrein-kinin system, exerting its diverse physiological and pathological effects through two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is implicated in processes such as inflammation, pain, and blood pressure regulation.[1] The discovery of non-peptide ligands for the B2 receptor has been a significant area of research, leading to the development of both antagonists and agonists.

This compound, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, was first reported by Fujisawa Pharmaceutical Co. (now Astellas Pharma Inc.) as a potent and selective B2R partial agonist.[2][3] This document details the initial synthetic routes to this compound and the key in vitro and in vivo studies that have characterized its pharmacological profile.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

ParameterValueCell Line/SystemReference
Ki (B2 Receptor) 9.8 nMHuman cloned B2 receptor[3][4]
EC50 (Ca2+ mobilization) 155 nMHuman non-pigmented ciliary epithelial cells[3]
EC50 (Prostaglandin Production) 15-19 nMHuman ciliary muscle and trabecular meshwork cells[3]
IC50 (B2 Receptor) 3 nMNot specified[2]

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50Reference
MCF-7 Breast Cancer2.14 µM[5]
MDA-MB-231 Triple-Negative Breast Cancer0.08 µM (80 nM)[2][5][6][7]

Experimental Protocols

Synthesis of this compound

The initial synthesis of this compound reported by Fujisawa was a 20-step process that involved multiple chromatographic purifications.[2][7] A more recent, improved synthesis was developed that is 17 steps long and chromatography-free, enabling multigram scale production.[2][6][7] The overall synthetic strategy involves the convergent synthesis of key fragments followed by their assembly.

Key Synthetic Steps (Improved 17-Step Synthesis):

A detailed, step-by-step protocol for the entire 17-step synthesis is beyond the scope of this guide; however, the general approach is outlined below. The synthesis can be conceptually divided into the preparation of three key intermediates: the quinoline core, the dichloroanilide moiety, and the cinnamic acid derivative.

  • Synthesis of the Quinoline Core: This typically starts from a substituted aniline and involves a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline ring system.[8] Further modifications introduce the 2-methyl and 4-(2-pyridylmethoxy) substituents.

  • Synthesis of the Dichloroanilide Moiety: This fragment is prepared from 2,6-dichloroaniline through a series of reactions to introduce the N-methylamino group and the benzyloxy linker.

  • Synthesis of the Cinnamic Acid Derivative: This involves the preparation of 4-(N-methylcarbamoyl)cinnamic acid.

  • Fragment Coupling and Final Assembly: The key fragments are then coupled together. The final step typically involves the attachment of the cinnamide moiety to the dichloroanilide fragment, which is then linked to the quinoline core.

A visual representation of the synthetic workflow is provided below.

G cluster_quinoline Quinoline Core Synthesis cluster_anilide Dichloroanilide Moiety Synthesis cluster_cinnamic Cinnamic Acid Derivative Synthesis cluster_assembly Final Assembly A Substituted Aniline B Gould-Jacobs Reaction A->B C Functional Group Interconversions B->C D Quinoline Core C->D M Coupling with Quinoline Core D->M E 2,6-dichloroaniline F N-methylation & Linker Attachment E->F G Dichloroanilide Moiety F->G L Coupling of Dichloroanilide and Cinnamic Acid Derivative G->L H Starting Material I Cinnamic Acid Formation H->I J N-methylcarbamoyl Introduction I->J K Cinnamic Acid Derivative J->K K->L L->M N This compound M->N

Synthetic Workflow for this compound
Bradykinin B2 Receptor Binding Assay

This protocol is a general representation based on commonly used methods.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled B2 receptor ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value by analyzing the competition binding data using non-linear regression analysis (e.g., using Prism software).

Intracellular Calcium Mobilization Assay

This protocol is based on the use of a fluorescence-based assay.[9][10][11][12]

  • Cell Culture:

    • Plate cells endogenously or recombinantly expressing the B2 receptor (e.g., human non-pigmented ciliary epithelial cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Calcium Measurement:

    • Place the plate in a fluorescence imaging plate reader (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G A Plate cells expressing B2R B Load cells with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Add this compound C->D E Monitor fluorescence change D->E F Data analysis (EC50 determination) E->F

Calcium Mobilization Assay Workflow
Antiproliferative Assay (MTT Assay)

This protocol is a general method for assessing cell viability.[13]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mechanism of Action

This compound acts as a partial agonist at the bradykinin B2 receptor. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][14] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events.

The antiproliferative effects of this compound are thought to be mediated by a dual mechanism. One proposed mechanism involves agonist-induced receptor internalization and degradation, leading to a reduction in the number of functional B2 receptors available for signaling.[5] Another hypothesis is the sequestration of intracellular B2 receptors and inhibition of their associated endosomal signaling.[5]

G FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Gq11 Gq/11 protein B2R->Gq11 Internalization Receptor Internalization & Degradation B2R->Internalization PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antiproliferative Antiproliferative Effects Downstream->Antiproliferative Internalization->Antiproliferative

Proposed Signaling Pathway of this compound

Conclusion

This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds potential as a therapeutic agent. Its initial discovery and synthesis by Fujisawa laid the groundwork for subsequent investigations into its diverse biological activities. The development of a more efficient, multigram-scale synthesis has made this compound more accessible for further research. The intriguing antiproliferative effects of this compound warrant further investigation to elucidate the precise mechanisms involved and to explore its potential for clinical development in oncology. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure-Activity Relationship of FR-190997 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: FR-190997, a nonpeptide small molecule, was initially identified as a potent and selective partial agonist for the bradykinin B2 receptor (B2R). Its activities, including lowering intraocular pressure and potential roles in inflammation, have been well-documented.[1][2] More recently, this compound and its analogues have garnered significant interest for their potent antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer.[3][4][5] This has sparked new research into the structure-activity relationships (SAR) of the this compound scaffold to optimize its anticancer efficacy. This document provides a comprehensive overview of the SAR, relevant signaling pathways, and key experimental protocols for studying this compound and its derivatives.

Core Structure and Mechanism of Action

This compound, or 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a complex molecule with several domains amenable to chemical modification for SAR studies.[1][3] As a B2R agonist, its classical mechanism involves binding to the G-protein-coupled B2R, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[1][6] However, its antiproliferative effects are hypothesized to stem from a dual mode of action that is distinct from its classical signaling role.[4][7]

B2R Agonist Signaling Pathway

The canonical signaling pathway initiated by this compound at the cell membrane involves the activation of Gq/11 proteins, leading to downstream events such as intracellular calcium mobilization and the production of prostaglandins and matrix metalloproteinases.[1][6]

B2R_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds Gq11 Gq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates PG_MMP Prostaglandin & pro-MMP Production PLC->PG_MMP Leads to Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER

Caption: Canonical Bradykinin B2 Receptor (B2R) signaling pathway activated by this compound.

Proposed Antiproliferative Mechanism

The potent anticancer activity of this compound is not fully explained by its classical agonism. A dual-mode hypothesis suggests that its efficacy arises from agonist-induced receptor internalization and degradation, coupled with the inhibition of endosomal signaling by sequestering intracellular B2 receptors.[7] This dual action effectively neutralizes the controversy over whether B2R agonists or antagonists should be antiproliferative.[4][7]

Antiproliferative_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 FR190997 This compound / Analogue Internalization Agonist-Induced Receptor Internalization & Degradation FR190997->Internalization Sequestration Sequestration of Functional Intracellular B2 Receptors FR190997->Sequestration Antiproliferative Antiproliferative Effect Internalization->Antiproliferative Inhibition Inhibition of Endosomal Signaling (e.g., ERK pathway) Sequestration->Inhibition Inhibition->Antiproliferative

Caption: Proposed dual-mode mechanism for the antiproliferative activity of this compound.

Quantitative Data and Structure-Activity Relationships

SAR studies have been enabled by the development of a streamlined, 17-step synthesis of the this compound scaffold that avoids chromatographic purification, allowing for the generation of novel analogues.[3][8] The data reveals that subtle modifications to the core structure can lead to dramatic changes in biological activity.

Biological Activity of this compound

This compound demonstrates high affinity for the B2R and potent functional activity across various assays.

ParameterValueCell/SystemReference
Receptor Binding
B2R Binding Affinity (Ki)9.8 nMHuman cloned B2R[1][6]
B2R Binding (IC50)3 nMHuman B2R (hB2R)[3]
Functional Activity
Intracellular Ca²⁺ Mobilization (EC50)155 nMHuman ocular cells[1][6]
Prostaglandin Production (EC50)15-19 nMh-CM and h-TM cells[1][6]
Antiproliferative Activity
Antiproliferative (IC50)2.14 µMMCF-7 (breast cancer)[4][7]
Antiproliferative (EC50/IC50)80 nMMDA-MB-231 (breast cancer)[3][4][5][7]
SAR of this compound Analogues

Focused SAR studies have identified analogues with significantly enhanced antiproliferative potency compared to the parent compound.

CompoundModificationAntiproliferative IC50 (MDA-MB-231 cells)Reference
This compound Parent Compound80 nM[3][4]
Aza-analogue Oxygen at position 8 of the quinoline ring replaced by NHPotent activity reported[3]
Compound 10 Undisclosed modification from a focused SAR study0.06 nM[4][7]

The remarkable subnanomolar potency of "Compound 10" highlights the potential for optimizing the this compound scaffold for anticancer applications.[4][7] The replacement of the quinoline oxygen with a nitrogen (aza-analogue) introduces a hydrogen bond donor, which may be critical for receptor interaction.[8]

SAR via Mutational Analysis

Site-directed mutagenesis of the human B2R has provided molecular-level insights into how this compound interacts with the receptor differently than the endogenous peptide ligand, bradykinin (BK).

B2R MutationEffect on this compoundEffect on Bradykinin (BK)Implication for SARReference
W86A 400-fold reduction in agonist affinity1400-fold reduction in agonist affinityResidue is crucial for both ligands[9]
F259A 25-fold reduction in agonist affinity150-fold reduction in agonist affinityResidue is crucial for both ligands[9]
I110A >100-fold reduction in binding affinityNo significant changeKey residue for nonpeptide ligand binding[9]
Y295A / Y295F Marked reduction in binding affinityNo significant changeKey residue for nonpeptide ligand binding[9]
L114A, F252A, W256A Efficacy impaired (acts as antagonist)No significant changeResidues critical for receptor activation by this compound[9]

These findings indicate that residues in transmembrane helices 3 (I110) and 7 (Y295) are part of a distinct binding pocket for the nonpeptide this compound, while residues in helices 3, 6, and 7 are essential for its ability to activate the receptor.[9]

Key Experimental Protocols

The following protocols describe standard methodologies used to evaluate the biological activity of this compound and its analogues.

Antiproliferative Activity (MTT Assay)

This assay measures cell viability to determine the concentration of a compound required to inhibit cell proliferation by 50% (GI50 or IC50).[10]

MTT_Workflow A 1. Cell Seeding Seed cells (e.g., MDA-MB-231) in 96-well plates and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of This compound analogues. Incubate for 72 hours. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control and determine IC50 values. E->F

Caption: General experimental workflow for determining antiproliferative IC50 using an MTT assay.

Methodology:

  • Cell Culture: Human tumor cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and incubated at 37°C in a humidified 5% CO₂ incubator.[10]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 18-24 hours.[10]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. Plates are incubated for 72 hours.[10]

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) (MTT) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan.

  • Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the vehicle control.[10]

Inositol Phosphate (IP) Production Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify B2R functional agonism.[9]

Methodology:

  • Cell Culture: CHO cells stably transfected with the wild-type or mutated human B2R are used.[9]

  • Labeling: Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Treatment: Cells are washed and then stimulated with varying concentrations of this compound or bradykinin for a set time (e.g., 30 minutes) in the presence of LiCl (to prevent IP degradation).

  • Extraction: The reaction is stopped with an ice-cold methanol/HCl mixture.[9]

  • Purification: The samples are applied to anion-exchange chromatography columns (e.g., Bio-Rad AG1X8). Free inositol is washed away.[9]

  • Elution and Quantification: Total [³H]-inositol phosphates are eluted with a high-molarity buffer (e.g., 1.2 M ammonium formate / 0.1 M formic acid). The radioactivity in the eluates is measured by liquid scintillation counting to determine the level of IP production.[9]

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[1][6]

Methodology:

  • Cell Culture: Human ocular cells (or other cells expressing B2R) are grown on coverslips or in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a buffer solution.

  • Baseline Measurement: The baseline fluorescence is recorded using a fluorescence spectrophotometer or a plate reader capable of kinetic reads.

  • Stimulation: The test compound (this compound or analogue) is added to the cells.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.[1]

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics. While initially explored for its classical B2R agonist activities, the discovery of its potent antiproliferative effects has opened a new and exciting avenue for cancer drug development. SAR studies have already identified an analogue with subnanomolar potency, demonstrating that significant gains in efficacy are possible through chemical modification.[4][7] Future research should focus on elucidating the precise molecular interactions of these analogues within the B2R binding pocket and further exploring the dual-mode signaling mechanism responsible for their anticancer activity. The detailed protocols and SAR data presented in this guide serve as a foundational resource for researchers aiming to advance this promising class of compounds.

References

FR-190997 and its Effects on the ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide agonist of the bradykinin B2 receptor (B2R). While the activation of B2R is classically associated with the pro-proliferative ERK signaling pathway, this compound exhibits a paradoxical antiproliferative effect in several cancer cell lines, including breast cancer. This technical guide provides an in-depth overview of this compound, its interaction with the ERK signaling pathway, and the current understanding of its dual mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule that acts as a partial agonist at the bradykinin B2 receptor.[1] Bradykinin, the endogenous ligand for B2R, is involved in a variety of physiological and pathological processes, including inflammation, pain, and cell growth.[2] The B2R is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3] Given the role of the ERK pathway in cancer, the effects of B2R modulation are of significant interest in oncology research.

The Paradoxical Antiproliferative Effect of this compound

Stimulation of the bradykinin B2 receptor is known to activate the oncogenic ERK pathway.[3] However, studies have demonstrated that this compound possesses significant antiproliferative activity against breast cancer cell lines.[3][4] This paradoxical effect suggests a more complex mechanism of action than simple agonism at the cell surface. The current hypothesis points towards a dual mode of action involving agonist-induced receptor internalization and degradation, coupled with the inhibition of associated endosomal signaling.[3] This proposed mechanism suggests that while this compound initially activates the B2R, its prolonged effect leads to a downregulation of the receptor and a subsequent dampening of pro-proliferative signals.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

ParameterValueCell Line/SystemReference
Ki (B2 Receptor) 9.8 nMHuman cloned B2 receptor[1]
EC50 (Intracellular Ca2+ mobilization) 155 nMHuman ocular cells[1]
pEC50 (in vitro contraction) 7.7Rabbit jugular vein, Guinea pig ileum
ED50 (hypotensive response) 3.7 ± 0.5 nmol/kgRabbits
ED50 (hypotensive response) 8.9 ± 3.6 nmol/kgGuinea pigs

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineIC50Reference
MCF-7 2.14 µM[3]
MDA-MB-231 0.08 µM (80 nM)[3][4]

Signaling Pathways and Proposed Mechanism of Action

The Canonical ERK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases or GPCRs, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated (phosphorylated) ERK (p-ERK) then translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR_B2R B2R Ligand->GPCR_B2R G_Protein G Protein GPCR_B2R->G_Protein activates Ras Ras G_Protein->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors translocates & activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Canonical ERK Signaling Pathway
Proposed Dual Mechanism of Action of this compound

The antiproliferative effect of this compound is hypothesized to result from a two-pronged mechanism that ultimately leads to the attenuation of pro-survival signaling.

  • Initial Agonism and Receptor Internalization: this compound binds to and activates the B2R at the cell surface, which can initially stimulate the ERK pathway. However, this agonist binding also triggers the rapid internalization of the B2R into endosomes.

  • Inhibition of Endosomal Signaling and Receptor Degradation: Once internalized, instead of recycling back to the cell surface, the this compound-bound B2R is targeted for degradation. This prevents sustained signaling from endosomal compartments, which is thought to be crucial for long-term pro-proliferative signals. The net effect is a reduction in the overall signaling output from the ERK pathway, leading to an antiproliferative response.

FR190997_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FR190997 FR190997 B2R B2R FR190997->B2R binds & activates Initial_ERK_Activation Initial ERK Activation B2R->Initial_ERK_Activation B2R_Internalized Internalized B2R B2R->B2R_Internalized Internalization Endosome Endosome Inhibition_Endosomal_Signaling Inhibition of Endosomal Signaling B2R_Internalized->Inhibition_Endosomal_Signaling B2R_Degradation B2R Degradation B2R_Internalized->B2R_Degradation Trafficking Antiproliferative_Effect Antiproliferative Effect Inhibition_Endosomal_Signaling->Antiproliferative_Effect Lysosome Lysosome B2R_Degradation->Antiproliferative_Effect

Proposed Dual Mechanism of this compound

Experimental Protocols

Assessment of ERK1/2 Phosphorylation by Western Blot

This protocol describes the methodology to determine the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for p-ERK Cell_Culture 1. Cell Culture & Treatment (e.g., MDA-MB-231 with this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Normalization to total ERK) Detection->Analysis

Western Blot Workflow for p-ERK
Cell Proliferation/Viability Assessment by MTT Assay

This protocol outlines the steps for determining the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound presents an intriguing case of a B2R agonist with antiproliferative properties, challenging the conventional understanding of B2R signaling in the context of cancer. The proposed dual mechanism of action, involving receptor internalization and inhibition of endosomal signaling, provides a plausible explanation for this paradox. However, direct experimental evidence, particularly quantitative data on the dose- and time-dependent effects of this compound on ERK phosphorylation in cancer cells, is needed to fully elucidate this mechanism. Future research should focus on detailed molecular studies to track the fate of the B2R upon this compound binding and to precisely map the downstream signaling events, including a thorough analysis of the spatiotemporal dynamics of ERK activation. Such studies will be crucial for the potential development of this compound and similar compounds as novel anticancer therapeutics.

References

In Vivo Hypotensive Effects of FR-190997: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a novel, non-peptide agonist of the bradykinin B2 receptor. It has been investigated for its potential therapeutic effects, including its ability to lower blood pressure. This technical guide provides a comprehensive overview of the in vivo hypotensive effects of this compound in various animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Bradykinin B2 Receptor Agonism

This compound exerts its hypotensive effects by acting as an agonist at the bradykinin B2 receptor. The activation of this G-protein coupled receptor on endothelial cells initiates a signaling cascade that leads to the production of vasodilatory molecules, primarily nitric oxide (NO) and prostaglandins. These molecules then act on the adjacent vascular smooth muscle cells, causing relaxation and a subsequent decrease in blood pressure. The hypotensive action of this compound can be blocked by selective B2 receptor antagonists such as HOE-140 and FR-173657, confirming its mechanism of action.[1]

Quantitative Data on Hypotensive Effects

This compound has been shown to produce a dose-dependent hypotensive response in several animal models. While its potency is reportedly weaker than the endogenous ligand, bradykinin, this compound exhibits a significantly longer duration of action.[1]

Table 1: Hypotensive Potency of Intravenously Administered this compound in Different Animal Models

Animal ModelParameterValue
RabbitED₅₀3.7 ± 0.5 nmol/kg
Guinea PigED₅₀8.9 ± 3.6 nmol/kg

ED₅₀ represents the dose required to produce 50% of the maximal hypotensive effect.

Table 2: Comparative Hypotensive Effects of this compound and Bradykinin in Rats

CompoundPotency ComparisonDuration of Action
This compound Weaker than bradykininSignificantly longer than bradykinin
Bradykinin More potent than this compoundShorter than this compound

Experimental Protocols

The following sections detail the methodologies used to assess the in vivo hypotensive effects of this compound.

Systemic Blood Pressure Measurement in Anesthetized Rats

This protocol describes a common method for evaluating the systemic hypotensive effects of intravenously administered this compound in Sprague-Dawley rats.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized with an appropriate agent, such as pentobarbital, administered intraperitoneally.[1]

  • The trachea may be cannulated to ensure a clear airway.

  • The right common carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for direct measurement of arterial blood pressure.

  • The right jugular vein is cannulated for the intravenous administration of test compounds.

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle, such as saline.

  • The compound is administered as an intravenous bolus injection.

  • To confirm the mechanism of action, a bradykinin B2 receptor antagonist (e.g., HOE-140 or FR-173657) can be administered prior to this compound.[1]

  • To investigate the involvement of prostaglandins, a cyclooxygenase inhibitor like indomethacin can be administered prior to this compound.[1]

3. Data Acquisition and Analysis:

  • Mean arterial pressure (MAP) is continuously recorded.

  • The hypotensive response is quantified as the maximum decrease in MAP from the baseline.

  • Dose-response curves are generated by administering increasing doses of this compound.

Intra-arterial Administration in Rabbits and Guinea Pigs

For these studies, this compound was injected intra-arterially in anesthetized animals to determine its hypotensive potency.

Signaling Pathways and Visualizations

The hypotensive effect of this compound is initiated by the activation of the bradykinin B2 receptor on endothelial cells. The following diagrams illustrate the key signaling pathways and experimental workflows.

FR190997_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Gq Gq Protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca2+/Calmodulin IP3->CaM activates COX Cyclooxygenase (COX) DAG->COX activates eNOS eNOS CaM->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates AA Arachidonic Acid PGs Prostaglandins (PGs) AA->PGs COX->AA metabolizes Relaxation Vasodilation PGs->Relaxation diffuse and cause cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PKG->Relaxation leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Blood Pressure Recording Animal_Prep->Baseline Drug_Admin Intravenous Administration of this compound Baseline->Drug_Admin BP_Recording Continuous Blood Pressure Recording Drug_Admin->BP_Recording Data_Analysis Data Analysis (Maximal BP Decrease, Duration) BP_Recording->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

Caption: Experimental workflow for assessing hypotensive effects.

Conclusion

This compound is a potent, long-acting bradykinin B2 receptor agonist that demonstrates significant hypotensive effects in various animal models. Its mechanism of action through the B2 receptor-NO-prostaglandin pathway is well-established. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in the cardiovascular pharmacology of this compound. Further studies to elucidate the full dose-response relationship in different species will be beneficial for its potential therapeutic development.

References

Methodological & Application

Application Notes: In Vitro Antiproliferative Activity of FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FR-190997 is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Bradykinin stimulation of the B2R is known to activate oncogenic signaling pathways, such as the ERK pathway, promoting cell growth.[2][3][4] Paradoxically, this compound has demonstrated potent antiproliferative activity in various cancer cell lines, particularly breast cancer.[2][5] This unique characteristic makes this compound a valuable tool for cancer research and drug development.

The proposed mechanism for this antiproliferative effect involves a dual mode of action. Initially, as an agonist, it stimulates the B2R, but this is followed by agonist-induced receptor internalization and degradation. This process, combined with the sequestration of functional intracellular B2 receptors, leads to the inhibition of endosomal signaling required for proliferation.[2][3]

These application notes provide a summary of the reported in vitro efficacy of this compound and a detailed protocol for assessing its antiproliferative effects using a colorimetric cell proliferation assay.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the biological activity of this compound in various human cell lines.

Cell LineAssay TypeParameterValueReference
MDA-MBA-231 (Breast Cancer)Proliferation AssayIC₅₀0.08 µM (80 nM)[2][5][6]
MCF-7 (Breast Cancer)Proliferation AssayIC₅₀2.14 µM[2]
Human Ocular CellsIntracellular Ca²⁺ MobilizationEC₅₀155 nM[1]
Human Ciliary Muscle (h-CM)Prostaglandin ProductionEC₅₀15-19 nM[1]
Human Trabecular Meshwork (h-TM)Prostaglandin ProductionEC₅₀15-19 nM[1]

Signaling Pathway and Proposed Mechanism of Action

This compound acts as a partial agonist at the Bradykinin B2 Receptor (B2R), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that, paradoxically, results in an antiproliferative outcome in cancer cells.

FR190997_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Endosome FR This compound B2R Bradykinin B2 Receptor (B2R) FR->B2R Binds Gq11 Gq/11 B2R->Gq11 Activates Internalization B2R Internalization & Degradation B2R->Internalization Agonist-induced PLC Phospholipase C (PLC) Gq11->PLC Activates Ca ↑ [Ca²⁺]i PLC->Ca Leads to ERK ERK Pathway (Proliferative Signal) Ca->ERK Inhibition Inhibition of Endosomal Signaling Internalization->Inhibition AntiProliferation Antiproliferative Effect Inhibition->AntiProliferation Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells (e.g., MDA-MBA-231) C 3. Seed Cells in 96-well plate A->C B 2. Prepare this compound Stock & Dilutions D 4. Add this compound (72h incubation) B->D C->D E 5. Add Resazurin (4h incubation) D->E F 6. Measure Fluorescence (560nm ex / 590nm em) E->F G 7. Calculate % Inhibition & Plot Dose-Response F->G H 8. Determine IC₅₀ Value G->H

References

Application Notes and Protocols for Cell Viability Assay with FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a nonpeptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] While initially investigated for other therapeutic applications, recent studies have revealed its potent antiproliferative activity against certain cancer cell lines, presenting a paradoxical effect for a B2R agonist.[2] Bradykinin-induced B2R activation is known to stimulate the oncogenic ERK pathway.[2] However, the antiproliferative effect of this compound is suggested to arise from a dual mechanism involving agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors and inhibition of endosomal signaling.[2]

These application notes provide a comprehensive guide to performing a cell viability assay using this compound, a critical step in evaluating its potential as an anticancer agent. The protocols detailed below are designed to be adaptable for various cell lines and research questions.

Data Presentation

The antiproliferative activity of this compound has been quantified in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MCF-7Breast AdenocarcinomaNot Specified2.14[2]
MDA-MB-231Triple-Negative Breast CancerNot Specified0.08[2]

Signaling Pathway

The canonical signaling pathway initiated by the activation of the bradykinin B2 receptor involves a cascade of intracellular events that can ultimately influence cell proliferation.

B2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus B2R Bradykinin B2 Receptor (B2R) Gq Gq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription regulates FR190997 This compound FR190997->B2R binds

Bradykinin B2 Receptor Signaling Pathway

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range spanning from 0.01 µM to 100 µM is a good starting point based on known IC50 values).

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium as described in the MTT protocol.

    • Add 100 µL of the diluted compound to the respective wells.

    • Include vehicle and blank controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell viability is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 assay Perform Viability Assay (MTT or CellTiter-Glo) incubation2->assay measurement Measure Absorbance/ Luminescence assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Cell Viability Assay Workflow

Conclusion

The provided protocols offer a robust framework for investigating the antiproliferative effects of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the compound's mechanism of action and its potential as a novel therapeutic agent in oncology. It is recommended to optimize cell seeding densities and incubation times for each specific cell line to ensure the accuracy of the results.

References

Application Notes and Protocols for FR-190997 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of FR-190997 for in vivo mouse studies, with a focus on the paw edema model. This document summarizes key experimental data, details established protocols, and visualizes the underlying signaling pathway and experimental workflows.

Mechanism of Action

This compound is a non-peptide agonist selective for the bradykinin B2 receptor (B2R).[1] Activation of the B2R, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in inflammatory processes, including the production of prostaglandins, which contribute to edema and hypotension.[1]

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling Bradykinin B2 Receptor Signaling Pathway FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R binds & activates Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Prostaglandins Prostaglandin Production Ca_release->Prostaglandins leads to PKC->Prostaglandins leads to Inflammation Inflammation (e.g., Edema) Prostaglandins->Inflammation

Caption: Signaling cascade initiated by this compound binding to the B2R.

Dosage and Administration

The primary established in vivo mouse model for this compound is the induction of paw edema. Data for other models, such as oncology, are currently limited to in vitro studies, although the anti-proliferative effects of this compound in breast cancer cell lines suggest potential for future in vivo cancer research.[2][3][4]

Data Summary: this compound in Mouse Paw Edema Model
ParameterDetailsReference
Mouse Strain ICR male mice[1]
Administration Route Subcutaneous (s.c.) injection into the right hind paw[1]
Dosage Range 0.1, 0.3, and 0.9 nmol per paw[1]
Injection Volume 30 µL[1]
Vehicle/Solvent Not specified in the primary study. For in vitro studies, Dimethyl Sulfoxide (DMSO) has been used. For other in vivo bradykinin B2 receptor peptide agonists, sterile phosphate-buffered saline (pH 7.4) has been utilized. It is recommended to perform solubility and stability tests to determine the optimal vehicle.
Observed Effect Dose-dependent paw edema, peaking at 15-30 minutes and lasting over 200 minutes.[1]

Experimental Protocols

Protocol 1: this compound-Induced Paw Edema in Mice

This protocol is based on the methodology described by Ueno et al., 1999.[1]

Objective: To induce an acute inflammatory response in the mouse paw using this compound to study the effects of anti-inflammatory compounds.

Materials:

  • This compound

  • ICR male mice

  • Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, to be determined by solubility testing)

  • 30 µL syringes with fine-gauge needles (e.g., 30G)

  • Pletysmometer or calipers for measuring paw volume/thickness

Experimental Workflow:

Paw_Edema_Workflow Experimental Workflow for this compound-Induced Paw Edema Acclimatization Animal Acclimatization (ICR male mice) Grouping Randomize into Treatment Groups Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Injection Subcutaneous Injection of this compound (0.1, 0.3, or 0.9 nmol in 30 µL) into Right Hind Paw Baseline->Injection Measurement Measure Paw Volume at Regular Intervals (e.g., 15, 30, 60, 120, 200 min) Injection->Measurement Analysis Data Analysis: Calculate Edema Volume and Compare Groups Measurement->Analysis

Caption: Step-by-step workflow for the mouse paw edema assay.

Procedure:

  • Animal Preparation: Acclimatize ICR male mice to the laboratory environment for at least one week prior to the experiment.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired molar amount (0.1, 0.3, or 0.9 nmol) is contained within a 30 µL injection volume.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Administration of this compound: Administer a 30 µL subcutaneous injection of the this compound solution into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: At predetermined time points after the injection (e.g., 15, 30, 60, 120, and 200 minutes), measure the volume of the paw.

  • Data Analysis: The degree of edema can be calculated as the increase in paw volume from the baseline measurement.

Pharmacokinetics:

Currently, there is no publicly available pharmacokinetic data for this compound in mice. Researchers should consider conducting preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing schedules for longer-term studies.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available scientific literature. Researchers should conduct their own validation and optimization studies. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for FR-190997 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] It has demonstrated significant biological activity in various experimental models, including antiproliferative effects in cancer cell lines and the ability to lower intraocular pressure.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant chemical and biological data to guide experimental design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

PropertyValue
Full Chemical Name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamoyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline
Molecular Formula C₄₁H₃₅Cl₂N₅O₅
Molecular Weight 760.66 g/mol
Appearance Crystalline solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Primary Target Bradykinin B2 Receptor (B2R)

Preparing this compound Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.61 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 7.61 mg of powder.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on general guidelines for small molecules in DMSO, stock solutions are expected to be stable for up to one month at -20°C and up to six months at -80°C.[5] However, it is recommended to perform stability tests for your specific experimental conditions.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage cluster_use Application start Start equilibrate Equilibrate this compound Powder to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if Necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working cell_treatment Treat Cells in Culture prepare_working->cell_treatment end End cell_treatment->end

Caption: Workflow for preparing this compound stock solutions.

Working Concentrations for Cell Culture Experiments

The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. The table below provides a summary of reported effective concentrations to serve as a starting point for dose-response experiments.

Application/Cell LineReported Concentration (IC₅₀/EC₅₀)Reference
Antiproliferative (MCF-7)2.14 µM[3]
Antiproliferative (MDA-MB-231)0.08 µM (80 nM)[3][6]
Intracellular Ca²⁺ Mobilization155 nM[4]
Prostaglandin Production15-19 nM[4]

General Recommendations:

  • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range could be from 10 nM to 10 µM.

  • DMSO Control: Always include a vehicle control (DMSO at the same final concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent on the cells.[7] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[5]

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that has been shown to involve the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[4][8]

The diagram below illustrates the signaling pathway initiated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R Gq Gq Protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Antiproliferation) Ca->Cellular_Response ERK_pathway ERK Pathway Activation PKC->ERK_pathway ERK_pathway->Cellular_Response

Caption: this compound signaling pathway via the B2 receptor.

References

Application Notes and Protocols: FR-190997 Treatment of MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a selective non-peptide agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor.[1] While traditionally associated with inflammation and pain, emerging evidence highlights a paradoxical role for B2R agonists in cancer therapy. In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, this compound has demonstrated potent antiproliferative activity.[2] These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 cells, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.

Data Presentation

The antiproliferative efficacy of this compound on MDA-MB-231 cells has been quantified through various studies. The following table summarizes the key findings for easy comparison.

ParameterValueCell LineReference
IC500.08 µMMDA-MB-231[2]
EC5080 nMMDA-MB-231[1][3]

IC50 (Inhibitory Concentration 50%) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Proposed Signaling Pathway

The antiproliferative effect of this compound in MDA-MB-231 cells is initiated by its binding to the bradykinin B2 receptor. This interaction is thought to trigger a cascade of intracellular events, ultimately leading to the inhibition of cell proliferation. The proposed signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]). This is followed by the activation of Protein Kinase C (PKC) and the PI3K/ERK pathway, which are known to be involved in cell proliferation and survival.[4] The paradoxical antiproliferative effect of the B2R agonist this compound is hypothesized to be due to receptor internalization and degradation, coupled with the inhibition of associated endosomal signaling.[2]

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R PLC Phospholipase C (PLC) B2R->PLC activates PI3K PI3K B2R->PI3K Internalization Receptor Internalization/ Degradation B2R->Internalization induces Endosomal_Inhibition Inhibition of Endosomal Signaling B2R->Endosomal_Inhibition leads to Ca2 Ca²⁺ Mobilization PLC->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC ERK ERK Activation PKC->ERK PI3K->ERK Proliferation Cell Proliferation ERK->Proliferation regulates Antiproliferation Antiproliferative Effect Internalization->Antiproliferation Endosomal_Inhibition->Antiproliferation MTT_Assay_Workflow A Seed MDA-MB-231 cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H Apoptosis_Assay_Workflow A Seed and treat MDA-MB-231 cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate 15 min in dark D->E F Analyze by Flow Cytometry E->F Cell_Cycle_Workflow A Seed and treat MDA-MB-231 cells with this compound B Harvest and wash cells A->B C Fix in cold 70% ethanol B->C D Wash and resuspend in PI/RNase A solution C->D E Incubate 30 min in dark D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for FR-190997 in a Xenograft Model of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] While activation of B2R is often associated with pro-inflammatory and oncogenic signaling pathways, this compound has demonstrated paradoxical and potent antiproliferative activity in preclinical studies against breast cancer cell lines.[1][2] This document provides detailed application notes and a hypothetical experimental protocol for evaluating the in vivo efficacy of this compound in a xenograft model of breast cancer. The proposed mechanism of action for this compound's anticancer effects involves agonist-induced receptor internalization and degradation, leading to the sequestration of functional intracellular B2 receptors and the inhibition of associated endosomal signaling.[1][2]

Preclinical Data

In Vitro Antiproliferative Activity of this compound

This compound has shown significant growth-inhibitory effects on both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The following table summarizes the reported in vitro efficacy.

Cell LineCancer SubtypeMetricValueReference
MDA-MB-231Triple-Negative Breast CancerIC500.08 µM[1][2]
MDA-MB-231Triple-Negative Breast CancerEC5080 nM[3][4][5][6]
MCF-7Estrogen Receptor-PositiveIC502.14 µM[1][2]

Signaling Pathways

Proposed Mechanism of Action of this compound

Bradykinin (BK) binding to its B2 receptor typically activates several downstream signaling pathways implicated in cell proliferation and survival, including the PLC/PKC, ERK/MAPK, and PI3K/Akt pathways.[7][8] this compound, as a partial agonist, is hypothesized to induce receptor internalization and degradation, thereby attenuating these pro-proliferative signals.[1][2]

FR190997_Signaling B2R Bradykinin B2 Receptor (B2R) PLC PLC B2R->PLC Activates PI3K PI3K B2R->PI3K Internalization Receptor Internalization & Degradation B2R->Internalization Induces PKC PKC PLC->PKC Akt Akt PI3K->Akt Activates MEK MEK PKC->MEK Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK ERK MEK->ERK Activates ERK->Proliferation Promotes FR190997 This compound FR190997->B2R Binds to

Caption: Proposed signaling pathway affected by this compound.

Experimental Protocols

The following protocols are proposed for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model. These are based on standard methodologies for establishing MDA-MB-231 and MCF-7 xenografts and have been adapted for the study of this specific compound.

Cell Culture
  • MDA-MB-231 Cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MCF-7 Cells: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Species: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: House animals in a pathogen-free environment with ad libitum access to food and water.

Xenograft Establishment Protocol
  • Cell Preparation:

    • Harvest cells during the exponential growth phase.

    • Wash cells twice with sterile, serum-free medium or PBS.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • For orthotopic implantation, inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the mammary fat pad.[9]

    • For subcutaneous implantation, inject 100 µL of the cell suspension into the flank.

    • For MCF-7 Xenografts: One week prior to cell implantation, supplement mice with estrogen. This can be achieved by implanting a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region.[10]

Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis start Start acclimatize Acclimatize Mice (1 week) start->acclimatize implant Implant Tumor Cells (Day 0) acclimatize->implant tumor_growth Allow Tumors to Reach ~100-150 mm³ implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle Control (e.g., Daily for 21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3 times/week) treat->monitor endpoint Endpoint Reached (e.g., Day 21 or max tumor volume) monitor->endpoint collect Collect Tumors & Tissues endpoint->collect analyze Analyze Data (Tumor Growth Inhibition, Biomarkers) collect->analyze end End analyze->end

Caption: Experimental workflow for the in vivo evaluation of this compound.

Drug Formulation and Administration
  • Dosage and Administration:

    • Dose Selection: Based on in vitro potency, a starting dose range of 10-50 mg/kg could be explored. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

    • Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration are common routes for preclinical efficacy studies.

    • Frequency: Daily administration for a period of 21-28 days is a typical treatment schedule.

Efficacy Evaluation
  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.

  • Biomarker Analysis: Upon termination of the study, tumors can be excised for further analysis, such as:

    • Immunohistochemistry (IHC): To assess the expression and localization of B2R and downstream signaling proteins (e.g., phospho-ERK, Ki-67).

    • Western Blotting: To quantify the levels of key signaling proteins.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug exposure with target engagement and antitumor activity.

Data Presentation

The following table provides a template for summarizing the results of the in vivo efficacy study.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-i.p.-
This compound10i.p.
This compound25i.p.
This compound50i.p.
Positive Control

Conclusion

This compound presents a novel and intriguing approach to breast cancer therapy due to its unique mechanism of action as a B2R partial agonist with antiproliferative effects. The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in breast cancer xenograft models. Successful translation of the potent in vitro activity to in vivo efficacy could pave the way for further clinical development of this compound.

References

Application Notes and Protocols for Assessing FR-190997's Effect on Intraocular Pressure in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a selective, nonpeptide partial agonist of the bradykinin B2 receptor that has demonstrated significant potential in reducing intraocular pressure (IOP).[1][2] Its mechanism of action involves the stimulation of the uveoscleral outflow pathway, a critical route for aqueous humor drainage.[1][2] These application notes provide a detailed protocol for evaluating the IOP-lowering effects of this compound in a rabbit model of induced ocular hypertension. The protocol outlines animal preparation, induction of elevated IOP, topical administration of this compound, and subsequent IOP measurements. Additionally, a summary of the known quantitative data from primate studies is presented for comparative purposes, and the signaling pathway of this compound is illustrated.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP).[3] Consequently, therapeutic strategies are primarily focused on lowering IOP. This compound represents a novel therapeutic candidate that lowers IOP by acting as a partial agonist at the bradykinin B2 receptor.[1][2] Activation of this receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the production of prostaglandins and pro-matrix metalloproteinases (pro-MMPs).[1][2] These mediators are known to increase the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP.[1][2]

The use of rabbits in ophthalmic research is well-established due to the anatomical and physiological similarities of their eyes to human eyes, making them a suitable model for preclinical evaluation of IOP-lowering agents.[3] This document provides a comprehensive protocol for assessing the efficacy of this compound in a rabbit model.

Data Presentation

While specific quantitative data for this compound in rabbits is the objective of the described protocol, the following table summarizes the key findings from a study conducted in ocular hypertensive cynomolgus monkeys, which provides a benchmark for expected efficacy.

ParameterValueSpeciesNotesReference
Drug This compoundCynomolgus MonkeyTopical ocular dosing[1][2]
Dose 30 µgCynomolgus MonkeySingle dose[1][2]
Maximum IOP Reduction 37% (p < 0.001)Cynomolgus Monkey24 hours post-dosing[1][2]
Mechanism Increased Uveoscleral OutflowCynomolgus Monkey2.6 to 3.9-fold above baseline[1][2]
Receptor Affinity (Ki) 9.8 nMHuman cloned B2-receptor[1][2]
EC50 (Ca2+ mobilization) 155 nMHuman ocular cells[1][2]
EC50 (PG production) 15-19 nMHuman ciliary muscle & trabecular meshwork cells[1][2]

Experimental Protocols

Animal Model and Preparation
  • Species: New Zealand White rabbits, male, weighing 2-3 kg.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment, with free access to food and water, and maintained on a 12-hour light/dark cycle.

  • Ethics Statement: All animal procedures must be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the Institutional Animal Care and Use Committee (IACUC).

Induction of Ocular Hypertension (Acute Model)

An acute model of ocular hypertension will be induced by intravenous infusion of a hypertonic glucose solution. This method is advantageous as it is non-invasive to the eye and provides a transient and reproducible elevation in IOP.

  • Procedure:

    • Gently restrain the rabbit.

    • Administer a 5% glucose solution intravenously through the marginal ear vein at a volume of 15 mL/kg.

    • IOP is expected to rise within 15-30 minutes following the infusion.

Formulation and Topical Administration of this compound

As a specific topical formulation for this compound is not commercially available, a sterile, isotonic solution should be prepared.

  • Vehicle Preparation: A sterile balanced salt solution (BSS) can be used as the vehicle.

  • This compound Formulation (Hypothetical):

    • Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1%, 0.3%, 1.0% w/v). The solution should be sterile-filtered.

  • Administration Protocol:

    • 10 minutes prior to the glucose infusion, instill 30 µL of the this compound formulation or vehicle (control) into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control or receive the vehicle.

    • Gently hold the eyelids closed for a few seconds to ensure proper distribution of the drop.

Intraocular Pressure (IOP) Measurement

IOP will be measured using a calibrated tonometer suitable for rabbits, such as a Tono-Pen XL or a rebound tonometer (TonoVet).

  • Procedure:

    • Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea of each eye prior to each set of measurements.

    • Record a baseline IOP measurement before the administration of any substances.

    • After the induction of ocular hypertension and administration of the test article, measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes).

    • At each time point, obtain three consecutive readings and calculate the average.

Data Analysis
  • Calculate the mean IOP and standard deviation for each treatment group at each time point.

  • Determine the change in IOP from baseline for each eye.

  • Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Gq11 Gq/11 Protein B2R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Intracellular Ca²⁺ Mobilization ER->Ca PGs Prostaglandin Production Ca->PGs MMPs pro-MMP Production Ca->MMPs PKC->PGs PKC->MMPs Outflow Increased Uveoscleral Outflow PGs->Outflow MMPs->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of this compound in ocular cells.

Experimental_Workflow Start Start: Acclimated Rabbits BaselineIOP Measure Baseline IOP (Tonometer) Start->BaselineIOP DrugAdmin Topical Administration (this compound or Vehicle) BaselineIOP->DrugAdmin OHT_Induction Induce Ocular Hypertension (5% Glucose IV) DrugAdmin->OHT_Induction IOP_Monitoring Monitor IOP at Timed Intervals (30, 60, 90, 120, 180, 240 min) OHT_Induction->IOP_Monitoring DataAnalysis Data Analysis (Statistical Comparison) IOP_Monitoring->DataAnalysis End End: Determine Efficacy DataAnalysis->End

Caption: Experimental workflow for assessing this compound's effect on IOP.

References

Chromatography-Free Synthesis of FR-190997: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor, demonstrating significant potential in various therapeutic areas, including oncology.[1][2][3] The original synthesis developed by Fujisawa was lengthy, comprising 20 steps, and relied heavily on chromatographic purification for 13 of those steps, resulting in a low overall yield of 0.32%.[1] This application note details a robust and scalable 17-step chromatography-free synthesis of this compound, developed by Vachlioti et al., which is amenable to multigram-scale production.[1][2] This improved methodology utilizes crystalline intermediates, allowing for purification by recrystallization and eliminating the need for column chromatography. The process is efficient, safe, and employs cost-effective materials, delivering this compound in approximately 8% overall yield.[1]

Introduction

This compound has garnered interest for its antiproliferative effects, notably in triple-negative breast cancer cell lines.[1][2] However, the complexity and low yield of the original synthesis presented a significant hurdle for further research and development. The chromatography-free method described herein addresses these challenges, providing a practical and scalable route to this promising compound and its analogs.[1][2] This protocol offers a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound without the use of chromatography.

Overall Synthetic Workflow

The chromatography-free synthesis of this compound is a convergent synthesis, featuring an 11-step longest linear sequence. The entire process proceeds through crystalline intermediates, which facilitates purification by simple recrystallization.

This compound Synthesis Workflow Overall Synthetic Workflow for this compound cluster_0 Synthesis of Key Intermediates cluster_1 Convergent Endgame Synthesis SM1 Starting Material 15 Int21 Intermediate 21 SM1->Int21 Longest Linear Arm (11 steps) Int2 Intermediate 2 Int21->Int2 Int12 Intermediate 12 Int2->Int12 Int11 Glycine Derivative 11 Int12->Int11 4 steps Int9 Cinnamic Acid Derivative 9 FR190997 This compound Int9->FR190997 Int11->FR190997

Caption: Convergent, chromatography-free synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the work of Vachlioti et al. and provide a detailed methodology for the key stages of the chromatography-free synthesis of this compound.

Synthesis of Key Intermediate 12

The synthesis of the advanced intermediate 12 is a critical part of the overall process. The following diagram illustrates the workflow for its preparation.

Intermediate 12 Synthesis Workflow for the Synthesis of Intermediate 12 Start Starting Materials Step1 Step 1: Reaction Start->Step1 Workup1 Step 1: Work-up Step1->Workup1 Step2 Step 2: Reaction Workup1->Step2 Workup2 Step 2: Work-up Step2->Workup2 Step3 Step 3: Reaction Workup2->Step3 Workup3 Step 3: Work-up Step3->Workup3 Intermediate12 Intermediate 12 Workup3->Intermediate12

Caption: Multi-step synthesis of advanced intermediate 12.

Endgame Synthesis: Amide Coupling to Yield this compound

The final steps of the synthesis involve the coupling of two key fragments, the cinnamic acid derivative 9 and the glycine derivative 11 , followed by deprotection to yield this compound.

Protocol for the Amide Coupling of Intermediate 9 and 11:

  • To a solution of cinnamic acid derivative 9 in dichloromethane (DCM), add triethylamine.

  • Add a 50% w/w solution of T3P (Propylphosphonic anhydride) in ethyl acetate.

  • Stir the mixture at ambient temperature.

  • Add the glycine derivative 11 to the reaction mixture.

  • Continue stirring at ambient temperature for 36 hours.

  • Upon completion of the reaction, perform an aqueous work-up.

  • Isolate the crude product.

  • Purify the product by recrystallization to obtain this compound in high yield and purity.

This final amide coupling step has been optimized to minimize impurity formation, thus avoiding the need for chromatography.[1]

Data Presentation

The chromatography-free synthesis has been demonstrated to be robust and reproducible on a multigram scale. The yields for the key transformations are summarized in the table below.

StepProductYield (%)Purification Method
Synthesis of Intermediate 2Intermediate 284Crystallization
Phthalimide to Glycine DerivativeIntermediate 1170Crystallization
Heck Reaction for Cinnamate EsterCinnamate Ester77Not required
Hydrolysis to Cinnamic AcidIntermediate 944 (overall)Crystallization
Final Amide CouplingThis compound87Crystallization
Overall Yield (longest linear) This compound ~8 -

Signaling Pathway of this compound

This compound acts as a partial agonist at the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Its binding initiates a signaling cascade that has been linked to its antiproliferative effects.

This compound Signaling Pathway Simplified Signaling Pathway of this compound FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R Binds and partially activates G_protein G-protein Activation B2R->G_protein Conformational change Downstream Downstream Signaling (e.g., ERK pathway) G_protein->Downstream Antiproliferative Antiproliferative Effects Downstream->Antiproliferative

Caption: this compound agonism at the B2 receptor initiates antiproliferative signaling.

Conclusion

The development of a chromatography-free synthesis for this compound represents a significant advancement, enabling the large-scale production necessary for further preclinical and clinical investigations. This protocol provides a detailed and practical guide for researchers in academia and industry, facilitating the exploration of this compound's therapeutic potential. The elimination of chromatographic purification steps not only improves the overall yield and efficiency but also reduces the environmental impact and cost of synthesis.

References

Application Notes and Protocols for Measuring Downstream Signaling of FR-190997 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent, non-peptide partial agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][2] Activation of the B2R by this compound initiates a cascade of intracellular events that are critical to its physiological and pathological roles, including its potential as an anti-proliferative agent and in regulating intraocular pressure.[3][4] Understanding and quantifying the downstream signaling events following this compound activation is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the B2R.

These application notes provide a detailed overview and experimental protocols for measuring the key downstream signaling events mediated by this compound. The protocols focus on four primary assays: intracellular calcium mobilization, inositol phosphate accumulation, protein kinase C (PKC) activation, and ERK1/2 phosphorylation.

Signaling Pathway of this compound

Upon binding to the bradykinin B2 receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][6] The elevated intracellular calcium and DAG synergistically activate protein kinase C (PKC).[7] Downstream of these initial events, this compound can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[3][8]

FR190997_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R binds Gq11 Gq/11 B2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription, Proliferation, etc. pERK->Transcription regulates

This compound signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various downstream signaling assays.

Table 1: Intracellular Calcium Mobilization

Cell LineAssay ParameterThis compound ValueReference
Human Ocular Cells (NPCE, h-TM, h-CM)EC₅₀155 nM[4]
Human Ocular Cells (NPCE, h-TM, h-CM)Eₘₐₓ38-80% (partial agonist)[4]
MDA-MB-231 (Triple-Negative Breast Cancer)EC₅₀80 nM[3][9][10]

Table 2: Prostaglandin Production

Cell LineAssay ParameterThis compound ValueReference
Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM)EC₅₀15-19 nM[4]
Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM)Eₘₐₓ27-33%[4]

Table 3: Anti-proliferative Activity

Cell LineAssay ParameterThis compound ValueReference
MCF-7 (Breast Cancer)IC₅₀2.14 µM[3][11]
MDA-MB-231 (Triple-Negative Breast Cancer)IC₅₀0.08 µM (80 nM)[3][11]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using a fluorescent calcium indicator in a microplate format.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement seed Seed cells in a 96-well plate incubate Incubate overnight seed->incubate wash Wash cells with HBSS incubate->wash load Load with calcium- sensitive dye (e.g., Fura-2 AM) wash->load incubate_dye Incubate for 30-60 min at 37°C load->incubate_dye baseline Measure baseline fluorescence incubate_dye->baseline add_compound Add this compound baseline->add_compound measure_response Measure fluorescence kinetically add_compound->measure_response

Calcium mobilization assay workflow.

Materials:

  • Cells expressing the bradykinin B2 receptor (e.g., HEK293, CHO, or relevant primary cells)

  • Black, clear-bottom 96-well microplates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, for cell lines with active dye efflux pumps)

  • This compound stock solution

  • Fluorescence microplate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340 nm and 380 nm excitation and 510 nm emission).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject a serial dilution of this compound into the wells.

    • Immediately begin kinetic measurement of fluorescence for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a competitive immunoassay for the detection of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

Materials:

  • Cells expressing the bradykinin B2 receptor

  • White, 96-well or 384-well microplates

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)

  • This compound stock solution

  • HTRF-compatible microplate reader

Protocol:

  • Cell Seeding: Seed cells into a white microplate and incubate overnight.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

    • Add a serial dilution of this compound to the wells.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) mixed in the lysis buffer to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (typically 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity from cell lysates using a non-radioactive, ELISA-based assay kit.

Materials:

  • Cells expressing the bradykinin B2 receptor

  • Cell lysis buffer

  • PKC activity assay kit (containing a PKC substrate-coated plate, anti-phospho-substrate antibody, HRP-conjugated secondary antibody, and TMB substrate)

  • This compound stock solution

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to near confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).

    • Wash the cells with cold PBS and lyse them using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Kinase Reaction:

    • Add the cell lysate to the wells of the PKC substrate-coated microplate.

    • Add ATP to initiate the kinase reaction.

    • Incubate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).

  • Detection:

    • Wash the wells to remove the cell lysate and ATP.

    • Add the anti-phospho-substrate antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the PKC activity.

    • Plot the absorbance against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

ERK1/2 Phosphorylation Assay

This protocol describes the measurement of ERK1/2 phosphorylation using a cell-based ELISA or Western blotting.

ERK_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_stimulate Stimulation & Lysis cluster_detection Detection (Western Blot) seed_erk Seed cells in a multi-well plate starve Serum-starve cells seed_erk->starve stimulate Stimulate with This compound starve->stimulate lyse Lyse cells and collect protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer probe_pERK Probe with anti-p-ERK Ab transfer->probe_pERK probe_tERK Probe with anti-total-ERK Ab probe_pERK->probe_tERK detect Detect signal probe_tERK->detect

ERK1/2 phosphorylation assay workflow.

Materials (Western Blotting):

  • Cells expressing the bradykinin B2 receptor

  • Multi-well cell culture plates

  • Serum-free medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation.

    • Treat cells with a dose-range of this compound for a specified time (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the normalized phospho-ERK signal against the logarithm of the this compound concentration to determine the EC₅₀.

Conclusion

The assays described in these application notes provide a robust framework for characterizing the downstream signaling of this compound. By quantifying intracellular calcium mobilization, inositol phosphate accumulation, PKC activation, and ERK1/2 phosphorylation, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the pharmacological effects of this bradykinin B2 receptor partial agonist. These protocols can be adapted for high-throughput screening to identify novel modulators of the B2R pathway and for detailed mechanistic studies in various cellular contexts.

References

Application Notes and Protocols for Long-Term Efficacy Studies of FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2][3] Its unique mechanism of action, which involves agonist-induced receptor internalization and degradation, sequestration of intracellular B2 receptors, and inhibition of associated endosomal signaling, has demonstrated potent antiproliferative activity in preclinical cancer models and ocular hypotensive effects.[1][2][4] These characteristics position this compound as a promising therapeutic candidate for various indications, necessitating well-designed long-term efficacy studies to evaluate its sustained therapeutic effects and safety profile.

These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound, with a focus on oncology and ophthalmology, the primary areas of its investigation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the bradykinin B2 receptor. Unlike the endogenous ligand bradykinin, this compound acts as a partial agonist.[2][3] Its proposed dual mode of action includes:

  • Agonist-induced receptor internalization and degradation: This leads to a reduction in the number of functional B2 receptors on the cell surface.[1][4]

  • Inhibition of endosomal signaling: By sequestering intracellular B2 receptors, this compound can inhibit signaling cascades that are active within endosomes.[1][4]

Stimulation of the B2 receptor by an agonist like this compound can activate multiple downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and the activation of the ERK pathway, which can be oncogenic in some contexts.[1][2][5] However, the net effect of this compound appears to be antiproliferative in certain cancer cells.[1][4]

FR190997_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular FR190997 FR190997 B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds PLC Phospholipase C (PLC) B2R->PLC Receptor_Internalization Receptor Internalization & Degradation B2R->Receptor_Internalization Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization ERK_Pathway ERK Pathway Ca_Mobilization->ERK_Pathway Antiproliferative_Effects Antiproliferative Effects ERK_Pathway->Antiproliferative_Effects Modulates Endosomal_Signaling_Inhibition Endosomal Signaling Inhibition Receptor_Internalization->Endosomal_Signaling_Inhibition Endosomal_Signaling_Inhibition->Antiproliferative_Effects

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Antiproliferative Activity

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer2.14[1][4]
MDA-MB-231Triple-Negative Breast Cancer0.08[1][4]

Table 2: In Vitro Pharmacological Activity

ParameterCell Type/ReceptorValueReference
Ki (affinity for human B2R)Human Cloned B2-Receptor9.8 nM[2][3]
EC50 (intracellular Ca2+ mobilization)Human Ocular Cells155 nM[2][3]
EC50 (prostaglandin production)h-CM and h-TM cells15-19 nM[2][3]

Table 3: In Vivo Activity in Animal Models

ModelEffectDosage/RouteDurationReference
Ocular Hypertensive Cynomolgus Monkeys37% IOP Reduction30 µg, topical ocular24 hours[2][3]
ICR Male MicePaw Edema0.1, 0.3, 0.9 nmol, s.c.>200 minutes[6]
Sprague-Dawley Male RatsHypotensive ResponseIntravenousLonger than bradykinin[6]

Experimental Protocols for Long-Term Efficacy Studies

The following protocols are designed as templates and should be adapted based on the specific research question, animal model, and regulatory guidelines.

Protocol 1: Long-Term Efficacy of this compound in a Xenograft Model of Breast Cancer

Objective: To evaluate the long-term efficacy and safety of this compound in inhibiting tumor growth in a human breast cancer xenograft model.

Materials:

  • This compound (synthesized and purified)

  • Vehicle control (e.g., saline, DMSO/polyethylene glycol)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Standard animal housing and husbandry equipment

  • Calipers for tumor measurement

  • Imaging system (e.g., bioluminescence or fluorescence imaging, if using engineered cell lines)

  • Equipment for blood collection and tissue harvesting

Workflow:

Xenograft_Workflow Cell_Culture 1. Cell Culture (MDA-MB-231) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to palpable size) Tumor_Implantation->Tumor_Growth Randomization 4. Animal Randomization (into treatment groups) Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Long-Term Monitoring (Tumor size, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor burden limit or pre-defined time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor volume, survival, histology) Endpoint->Analysis

Caption: Xenograft study workflow.

Methodology:

  • Animal Model and Tumor Implantation:

    • Female immunocompromised mice (6-8 weeks old) will be used.

    • MDA-MB-231 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS) will be injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Animals will be randomized into treatment and control groups (n=10-15 per group).

  • Treatment Administration:

    • Group 1 (Control): Vehicle administered daily via the selected route (e.g., intraperitoneal, oral gavage).

    • Group 2 (this compound Low Dose): this compound at a low dose (e.g., 1 mg/kg) administered daily.

    • Group 3 (this compound High Dose): this compound at a high dose (e.g., 10 mg/kg) administered daily.

    • Treatment will continue for a pre-determined period (e.g., 60-90 days) or until the tumor burden endpoint is reached in the control group.

  • Efficacy and Safety Monitoring:

    • Tumor volume will be measured with calipers twice weekly.

    • Body weight will be recorded twice weekly as a measure of general health.

    • Clinical signs of toxicity will be monitored daily.

    • Optional: Intermittent blood samples can be collected for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

  • Endpoint and Data Analysis:

    • The primary endpoint will be tumor growth inhibition.

    • Secondary endpoints will include overall survival and body weight changes.

    • At the end of the study, tumors and major organs will be harvested for histopathological analysis.

Protocol 2: Long-Term Efficacy of this compound in a Model of Ocular Hypertension

Objective: To assess the long-term intraocular pressure (IOP)-lowering efficacy and safety of topically administered this compound in a model of ocular hypertension.

Materials:

  • This compound formulated for topical ocular delivery

  • Vehicle control (e.g., ophthalmic solution base)

  • Positive control (e.g., a known IOP-lowering agent like a prostaglandin analog)

  • Animal model of ocular hypertension (e.g., laser-induced ocular hypertension in non-human primates or rabbits)

  • Tonometer for measuring IOP

  • Slit-lamp biomicroscope for ocular examination

  • Equipment for electroretinography (ERG) and optical coherence tomography (OCT)

Methodology:

  • Animal Model and Baseline Measurements:

    • Ocular hypertension will be induced in one eye of each animal using a standardized laser photocoagulation method. The contralateral eye will serve as a normotensive control.

    • Baseline IOP will be measured multiple times over a one-week period to establish a stable elevated IOP.

    • Baseline ocular examinations, ERG, and OCT will be performed.

  • Treatment Administration:

    • Animals will be randomized into treatment groups (n=8-10 per group).

    • Group 1 (Control): Vehicle administered once daily to the hypertensive eye.

    • Group 2 (this compound): this compound solution administered once daily to the hypertensive eye.

    • Group 3 (Positive Control): Positive control drug administered once daily to the hypertensive eye.

    • Treatment will be administered for an extended period (e.g., 3-6 months).

  • Efficacy and Safety Monitoring:

    • IOP will be measured at multiple time points post-dosing (e.g., 0, 2, 4, 8, 24 hours) on a weekly or bi-weekly basis.

    • Slit-lamp examinations will be performed weekly to assess for signs of ocular irritation (e.g., conjunctival hyperemia, corneal opacity).

    • ERG and OCT will be performed at baseline and at the end of the study to assess retinal function and structure.

  • Endpoint and Data Analysis:

    • The primary endpoint will be the change in IOP from baseline.

    • Secondary endpoints will include the duration of the IOP-lowering effect and the assessment of ocular safety.

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the long-term evaluation of this compound. The unique mechanism of this B2R partial agonist warrants thorough investigation to unlock its full therapeutic potential. Careful consideration of the experimental design, appropriate animal models, and relevant endpoints will be crucial for generating high-quality data to support its further development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Solubility of FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the bradykinin B2 receptor agonist, FR-190997, for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving sufficiently for my in vivo experiment. What should I do?

A1: Poor aqueous solubility is a known challenge with this compound. A systematic approach to formulation development is recommended. Start by determining the compound's solubility in various pharmaceutically acceptable solvents. Based on these findings, you can select an appropriate formulation strategy.

Troubleshooting Steps:

  • Solubility Assessment: Empirically determine the solubility of this compound in a panel of solvents. A general protocol for this is provided below.

  • Co-solvent Systems: For intravenous, intraperitoneal, or oral administration, using a co-solvent system is a common and effective strategy. A widely used approach involves a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Tween 80 (polysorbate 80), and water or saline.

  • Alternative Formulations: If co-solvent systems are not suitable or lead to precipitation upon administration, consider more advanced formulation strategies such as suspensions or lipid-based formulations.

Q2: What are some recommended starting formulations for this compound for in vivo studies in rodents?

A2: While specific quantitative solubility data for this compound in various solvents is not extensively published, a common starting point for poorly soluble compounds is a vehicle containing DMSO and a surfactant.

Recommended Starting Formulation:

A suggested vehicle combination for intravenous administration in rodents is a ternary mixture. For example, a formulation consisting of 10% DMSO, 10% Tween 80, and 80% sterile water for injection (or saline) can be a good starting point. It's crucial to keep the final concentration of DMSO as low as possible, ideally below 10% v/v for injections, to minimize potential toxicity.[1]

Q3: I am observing precipitation of this compound after injecting my formulation. How can I prevent this?

A3: Precipitation upon injection into the aqueous environment of the bloodstream is a common issue for compounds dissolved in organic solvents.

Troubleshooting Precipitation:

  • Decrease the Drug Concentration: The simplest approach is to lower the concentration of this compound in your formulation.

  • Optimize the Co-solvent Ratio: Adjusting the ratio of the co-solvents can sometimes improve the stability of the drug in the formulation and upon dilution.

  • Consider a Different Surfactant: While Tween 80 is common, other surfactants like Cremophor EL or Solutol HS 15 could be tested.

  • Switch to a Suspension: If precipitation remains an issue, preparing a micronized suspension of this compound in a suitable vehicle (e.g., saline with a small amount of surfactant) can be a viable alternative.

Quantitative Data on Solubility

Solvent/VehicleTemperature (°C)Measured Solubility (mg/mL)Observations
Water25< 0.1Practically Insoluble
Phosphate Buffered Saline (PBS) pH 7.425< 0.1Practically Insoluble
Dimethyl Sulfoxide (DMSO)25[Data to be determined by user]
Ethanol25[Data to be determined by user]
Polyethylene Glycol 400 (PEG 400)25[Data to be determined by user]
Propylene Glycol (PG)25[Data to be determined by user]
10% DMSO / 90% Saline (v/v)25[Data to be determined by user]
10% DMSO / 10% Tween 80 / 80% Saline (v/v)25[Data to be determined by user]

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Saline)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in a vial.

  • Tightly cap the vials and vortex for 1-2 minutes.

  • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original solubility in mg/mL.

Protocol for Preparing an Intravenous Formulation of this compound

Objective: To prepare a solution of this compound suitable for intravenous injection in rodents.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile vials

  • Sterile syringes and needles

Methodology:

  • In a sterile vial, weigh the required amount of this compound.

  • Add the required volume of DMSO to the vial. Vortex until the this compound is completely dissolved. This will be your stock solution.

  • In a separate sterile vial, add the required volume of Tween 80.

  • Slowly add the this compound/DMSO stock solution to the Tween 80 while vortexing.

  • Continue to vortex and slowly add the sterile saline or water for injection to reach the final desired volume and concentration.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness.

  • The final formulation should be clear. If not, optimization of the vehicle composition may be necessary.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial before administration.

Important Considerations:

  • Always prepare formulations under aseptic conditions.

  • The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • It is crucial to include a vehicle-only control group in your in vivo experiments.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds to Gq11 Gαq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Ca2+/Calmodulin (CaM) Downstream Downstream Cellular Responses CaM->Downstream PKC->Downstream Ca_release Ca2+ Release ER->Ca_release Ca_release->CaM Activates

Caption: Bradykinin B2 Receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Formulation

Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_surfactant Add Tween 80 dissolve->add_surfactant add_vehicle Add Saline/Water add_surfactant->add_vehicle visual Visual Inspection (Clarity) add_vehicle->visual visual->weigh Precipitate/ Cloudy filter Sterile Filtration (0.22 µm) visual->filter Clear administer Administer to Animal filter->administer

Caption: Step-by-step workflow for preparing this compound for in vivo studies.

References

FR-190997 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability and Degradation of FR-190997 in Cell Culture Media

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the stability and degradation of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-peptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Its mechanism of action involves binding to the B2R, which can lead to a variety of cellular responses, including the mobilization of intracellular calcium ([Ca²⁺]i), stimulation of prostaglandin production, and induction of pro-matrix metalloproteinases.[2][3] In some cancer cell lines, such as MCF-7 and MDA-MBA-231, this compound has been shown to possess significant antiproliferative activity.[4][5] This effect is suggested to arise from a dual mode of action involving agonist-induced receptor internalization and degradation, combined with the inhibition of associated endosomal signaling.

Q2: Is there specific data on the stability and half-life of this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of publicly available studies that specifically detail the stability, degradation pathways, or half-life of this compound in cell culture media. The stability of a small molecule in media can be influenced by its chemical structure and various components within the media, such as pH, serum proteins, and other additives.[4][5] Given the complex structure of this compound, researchers should be mindful of its potential for degradation under standard cell culture conditions (37°C, 5% CO₂).

Q3: What are the best practices for preparing and storing this compound stock solutions?

To ensure the integrity and activity of this compound, proper handling and storage are crucial.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.

  • Storage: Stock solutions should be prepared, aliquoted into small, ready-to-use volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C or -80°C.[6] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[6]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution directly into the cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic to the cells, typically below 0.5%.[6]

Q4: My experiment with this compound is showing inconsistent results or a loss of expected biological activity. Could this be a stability issue?

Inconsistent results or a loss of activity can indeed be linked to compound instability.[7] Several factors could be at play:

  • Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture medium.[4]

  • Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[4] Using low-protein-binding labware can help mitigate this.[5]

  • Cellular Metabolism: The cells themselves may metabolize this compound into an inactive form.[7]

  • Precipitation: The compound's solubility in the media might be limited, causing it to precipitate out of solution over time, especially at higher concentrations.[4]

To investigate this, it is advisable to perform a stability test of this compound in your specific cell culture medium under your experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in your cell culture experiments.

Observed Issue Potential Cause Related to Stability Suggested Solution & Troubleshooting Steps
Reduced or complete loss of biological activity over time (e.g., in a 48-72 hour assay). The compound is degrading in the medium during the incubation period.1. Perform a Stability Test: Use the protocol below to determine the half-life of this compound in your specific medium. 2. Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).[8] 3. Shorten Incubation Time: If possible, redesign the experiment to use shorter incubation times.
High variability between replicate wells or experiments. Inconsistent degradation rates due to slight variations in handling. Non-specific binding to plasticware.1. Standardize Procedures: Ensure consistent timing for media changes and compound addition.[4] 2. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[5] 3. Include Controls: Run a "no-cell" control to assess degradation and binding in the medium and on the plate surface alone.
Cells appear stressed or die, even at low concentrations where activity is expected. A degradation product of this compound may be toxic to the cells. The solvent (e.g., DMSO) concentration may be too high.1. Analyze for Degradants: If possible, use LC-MS to analyze medium pre-incubated with the compound to check for the presence of degradation products.[7] 2. Solvent Control: Ensure the final concentration of the solvent is well within the tolerated range for your cell line (typically <0.5% for DMSO) and run a vehicle-only control.[4]

Experimental Protocols

Protocol: General Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using HPLC or LC-MS/MS.[4][8]

Objective: To quantify the concentration of intact this compound in cell culture medium over a time course at 37°C.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the solution into sterile, low-binding tubes or wells, one for each time point. Include a "no-cell" condition to assess chemical stability alone. Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for analysis. The time=0 sample represents the initial concentration.

  • Storage: Immediately store the collected samples at -80°C until you are ready for analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.

  • Calculation: Plot the concentration or percentage of remaining this compound against time to determine its stability profile and calculate its half-life (t₁/₂) in the medium.

Visualizations

start Start: Inconsistent or Reduced Activity Observed q1 Is the stock solution freshly prepared and properly stored? start->q1 s1 Action: Prepare fresh stock. Aliquot and store at -80°C. Avoid freeze-thaw cycles. q1->s1 No q2 Is the final solvent concentration non-toxic (<0.5% DMSO)? q1->q2 Yes s1->q2 s2 Action: Lower solvent concentration. Always run a vehicle control. q2->s2 No q3 Are you using low-binding labware? q2->q3 Yes s2->q3 s3 Action: Switch to low-protein-binding plates and pipette tips. q3->s3 No q4 Is the compound potentially degrading during incubation? q3->q4 Yes s3->q4 s4 Perform stability assay (HPLC/LC-MS) to determine half-life in media. q4->s4 Likely end_node Problem Resolved q4->end_node Unlikely, check other experimental variables s5 Action: Replenish media with fresh compound every 24h or shorten experiment duration. s4->s5 s5->end_node

Caption: Troubleshooting workflow for diagnosing this compound stability issues.

prep 1. Prepare this compound Working Solution in Media aliquot 2. Aliquot into Low-Binding Tubes for Each Time Point prep->aliquot incubate 3. Incubate at 37°C, 5% CO₂ aliquot->incubate collect 4. Collect Samples at Time = 0, 2, 4, 8, 24, 48h incubate->collect store 5. Immediately Freeze Samples at -80°C collect->store analyze 6. Analyze Samples via HPLC or LC-MS/MS store->analyze plot 7. Plot % Remaining vs. Time and Calculate Half-Life analyze->plot

Caption: Experimental workflow for assessing this compound stability.

FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R binds to PLC Phospholipase C (PLC) Activation B2R->PLC activates PG Prostaglandin Production B2R->PG stimulates Internalization B2R Internalization & Degradation B2R->Internalization undergoes Ca Intracellular Ca²⁺ Mobilization PLC->Ca leads to Antiproliferation Antiproliferative Effects Ca->Antiproliferation may contribute to PG->Antiproliferation may contribute to Internalization->Antiproliferation contributes to

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: Synthesis of FR-190997 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of FR-190997 and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing this compound and its analogues?

The primary challenges historically associated with the synthesis of this compound, a potent bradykinin B2 receptor agonist, stem from the original lengthy and complex route developed by Fujisawa.[1][2][3][4] Key difficulties included:

  • A 20-step synthesis: This long sequence resulted in a low overall yield and was not practical for producing large quantities of the compound.[2][4]

  • Extensive chromatographic purification: The original synthesis required 13 chromatographic purification steps, making it time-consuming, costly, and difficult to scale up.[1][2][3][4][5][6]

  • Low overall yield: The multi-step process with numerous purifications led to a very low overall yield of approximately 0.32%.[2]

  • Limited late-stage diversification: The initial synthetic strategy was not well-suited for creating a variety of analogues for structure-activity relationship (SAR) studies.[1][2][4]

Recent advancements have led to the development of a more efficient, 17-step, chromatography-free synthesis that addresses these major hurdles.[1][2][4]

Q2: What is the mechanism of action of this compound?

This compound is a selective partial agonist of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[7] Upon binding, it activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes.

Q3: Are there improved synthetic routes available that avoid extensive chromatography?

Yes, a newer, chromatography-free synthetic route has been developed.[2][3] This 17-step synthesis is amenable to late-stage diversification and has been successfully implemented on a multigram scale.[1][2][4] This improved method is a significant advancement for producing this compound and its analogues for research and development.

Troubleshooting Guides

Heck Reaction for trans-Cinnamylamine Synthesis

The Heck reaction is a critical step in forming the cinnamylamine core of this compound analogues.

Problem: Low or no conversion of aryl halide.

Potential Cause Troubleshooting Step
Catalyst deactivation Ensure anaerobic conditions. Use freshly prepared catalyst or consider a more robust pre-catalyst.
Ligand degradation Use an appropriate palladium-to-ligand ratio. Phosphine ligands can be sensitive to air and moisture.
Insufficient base Use a non-coordinating, sterically hindered base. Ensure the base is fully dissolved.
Poor solvent choice Use a polar aprotic solvent like DMF or NMP. Ensure the solvent is anhydrous.

Problem: Poor stereoselectivity (formation of cis-isomer).

Potential Cause Troubleshooting Step
Reaction conditions Lowering the reaction temperature may favor the formation of the trans-isomer.
Ligand choice Bulky electron-rich phosphine ligands often promote higher trans-selectivity.
SN2 Reaction for 8-Hydroxyquinoline Attachment

The coupling of the 8-hydroxyquinoline moiety is a key bond formation in the final stages of the synthesis.

Problem: Low yield of the desired ether.

Potential Cause Troubleshooting Step
Poor leaving group Ensure complete conversion of the alcohol to a good leaving group (e.g., mesylate, tosylate).
Steric hindrance If the substrate is sterically hindered, a stronger nucleophile or higher reaction temperature may be required.
Side reactions Elimination reactions can compete with substitution. Use a non-nucleophilic base and control the temperature carefully.

Quantitative Data

Table 1: Comparison of Original and Improved Synthesis of this compound

Parameter Original Fujisawa Synthesis Improved Chromatography-Free Synthesis
Number of Steps 20[2][4]17[1][2][4]
Chromatography Steps 13[1][2][3][4][5][6]0[1][2][4]
Overall Yield ~0.32%[2]Not explicitly stated, but significantly higher
Scalability DifficultMultigram scale demonstrated[1][2][4]
Late-Stage Diversification Limited[1][2][4]Amenable[1][2][4]

Table 2: Biological Activity of this compound and an Analogue

Compound Target Activity (IC50) Cell Line
This compoundBradykinin B2 Receptor9.8 nM (Ki)[7]-
This compoundAntiproliferative80 nM (EC50)[3][4]MDA-MB-231
Aza-FR-190997Bradykinin B2 Receptor150 nM[2]-

Experimental Protocols

General Protocol for the Improved, Chromatography-Free Synthesis of this compound

This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.

Part 1: Synthesis of the Cinnamic Acid Moiety (Illustrative Steps)

  • Heck Reaction: Couple an appropriate aryl bromide with N-Boc-allylamine using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g., acetonitrile) with a base (e.g., triethylamine).

  • Boc-Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Amide Coupling: Couple the resulting amine with a suitable carboxylic acid to form the final cinnamic acid derivative.

Part 2: Synthesis of the Dichloroaniline Moiety (Illustrative Steps)

  • A multi-step synthesis starting from commercially available materials to construct the substituted dichloroaniline core. This part of the synthesis is also designed to proceed through crystalline intermediates, avoiding chromatography.

Part 3: Assembly of this compound (Illustrative Steps)

  • Amide Coupling: Couple the synthesized cinnamic acid derivative with the dichloroaniline moiety using a coupling agent such as T3P (propylphosphonic anhydride).

  • SN2 Reaction: Deprotonate the 8-hydroxyquinoline with a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) and react it with the mesylated or tosylated derivative of the coupled product from the previous step.

  • Final Deprotection (if applicable): Remove any remaining protecting groups to yield the final product, this compound. The product is typically isolated by crystallization.

Visualizations

FR190997_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R binds Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: this compound signaling pathway via the Bradykinin B2 receptor.

Synthesis_Workflow cluster_synthesis Chromatography-Free Synthesis of this compound Analogue A Aryl Bromide + N-Boc-allylamine B Heck Reaction A->B C Boc-Protected Cinnamylamine B->C D Deprotection C->D E Cinnamylamine Core D->E F Amide Coupling E->F G Key Intermediate F->G I SN2 Reaction G->I H 8-Hydroxyquinoline Moiety H->I J This compound Analogue I->J K Crystallization J->K Purification

Caption: A simplified workflow for the chromatography-free synthesis of this compound analogues.

References

Technical Support Center: Optimizing FR-190997 Concentration for Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR-190997 in antiproliferative assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a nonpeptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] While bradykinin B2 receptor activation is often associated with proliferative signaling, this compound exhibits paradoxical antiproliferative activity in some cancer cell lines. The proposed mechanism for this effect is a dual mode of action involving:

  • Agonist-induced receptor internalization and degradation: this compound binding to B2R can lead to the internalization and subsequent degradation of the receptor, thereby reducing the overall signaling capacity of the pathway.

  • Inhibition of endosomal signaling: The compound may also sequester functional intracellular B2 receptors and inhibit their associated endosomal signaling, which can be crucial for cell proliferation.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

Due to its likely hydrophobic nature, as is common with many small molecule inhibitors, this compound should be dissolved in a sterile, high-quality organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). For use in cell-based assays, this stock solution should be further diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO as the highest drug concentration) in your experiments.

Q3: What is a typical starting concentration range for this compound in an antiproliferative assay?

Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. A starting range of 0.01 µM to 100 µM in a serial dilution is a reasonable approach.

Q4: What are the reported IC50 values for this compound in cancer cell lines?

The following table summarizes the reported IC50 values for this compound in two human breast cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.14
MDA-MB-231Breast Adenocarcinoma0.08

Q5: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and should be considered when interpreting experimental results.

Troubleshooting and Optimization Guide

Issue 1: Low or no antiproliferative effect observed.

  • Potential Cause: The chosen cell line may be insensitive to this compound, or the concentration range tested is too low.

  • Recommended Solution:

    • Confirm B2R Expression: Verify that your target cell line expresses the bradykinin B2 receptor.

    • Expand Concentration Range: Test a wider and higher range of this compound concentrations (e.g., up to 200 µM).

    • Increase Incubation Time: Extend the duration of drug exposure (e.g., from 48 hours to 72 or 96 hours), as some compounds require more time to exert their effects.[3][4]

    • Positive Control: Include a known antiproliferative agent as a positive control to ensure the assay is performing as expected.

Issue 2: High variability between replicate wells.

  • Potential Cause: This can stem from several factors including uneven cell seeding, inconsistent drug dilution, or "edge effects" in the microplate.[5]

  • Recommended Solution:

    • Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during seeding to ensure a uniform cell number in each well.[5]

    • Pipetting Technique: Use calibrated pipettes and consistent technique for both cell seeding and compound addition.

    • Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.[5]

Issue 3: Compound precipitation in the cell culture medium.

  • Potential Cause: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.[5]

  • Recommended Solution:

    • Visual Inspection: Before and during the experiment, visually inspect the wells under a microscope for any signs of precipitate.

    • Modify Dilution Technique: When preparing working solutions, add the DMSO stock of this compound to the culture medium dropwise while gently vortexing to avoid localized high concentrations that can lead to precipitation.

    • Solubility Test: Perform a simple kinetic solubility test by preparing serial dilutions of this compound in your specific cell culture medium and observing for precipitation. Ensure your experimental concentrations are below the determined solubility limit.[5]

Experimental Protocols

Detailed Methodology: Sulforhodamine B (SRB) Antiproliferative Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation.[6][7][8][9]

1. Cell Seeding:

  • Culture MCF-7 or MDA-MB-231 cells to 70-80% confluency.
  • Trypsinize the cells, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter, ensuring cell viability is >90%.
  • Dilute the cell suspension to the desired seeding density. A common starting point for these cell lines in a 96-well plate is between 5,000 and 20,000 cells per well.[10]
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO.
  • Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
  • Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-cell" blank control (medium only).
  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[11]

3. Cell Fixation:

  • After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7]
  • Wash the plates four to five times with slow-running tap water and allow them to air dry completely at room temperature.[7][12]

4. SRB Staining:

  • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.[12]
  • Incubate at room temperature for 30 minutes.[7]
  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
  • Allow the plates to air dry completely.

5. Solubilization and Absorbance Reading:

  • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
  • Read the absorbance at 510 nm using a microplate reader.[8]

6. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.
  • Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
  • Plot the percent viability against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions culture_cells Culture and Harvest Target Cells seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate add_treatment Add Treatment to Cells seed_plate->add_treatment prep_dilutions->add_treatment incubate Incubate for 48-72h add_treatment->incubate fix_cells Fix Cells with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize Solubilize Dye stain_cells->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R binds G_protein Gq/11 B2R->G_protein activates Internalization Receptor Internalization/ Degradation B2R->Internalization induces Endosomal_Inhibition Inhibition of Endosomal Signaling B2R->Endosomal_Inhibition inhibits PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation promotes Antiproliferation Antiproliferative Effect Internalization->Antiproliferation Endosomal_Inhibition->Antiproliferation

Caption: Bradykinin B2 receptor signaling and the proposed mechanism of this compound.

References

potential off-target effects of FR-190997 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR-190997 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2][3] Its binding to the B2R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the activation of phospholipase C (PLC). This leads to the mobilization of intracellular calcium ([Ca²⁺]i) and the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs).[1][2]

Q2: How selective is this compound for the bradykinin B2 receptor (B2R) over the B1 receptor (B1R)?

Q3: Are there any known or potential off-target effects of this compound?

While this compound is characterized by its high selectivity for the B2R, some computational studies suggest potential interactions with other proteins. Molecular docking and dynamics simulations have indicated that analogs of this compound may have stable binding interactions within the kinase domain of doublecortin-like kinase (DCLK1). This suggests a plausible, though not yet experimentally confirmed, off-target interaction that could be relevant in cell-based assays, particularly those involving microtubule dynamics, cell migration, and neuronal development where DCLK1 plays a significant role.

Q4: In which cell lines has the activity of this compound been characterized?

This compound has been shown to be active in a variety of cell types. Its effects on intracellular calcium mobilization have been demonstrated in human ocular cells, including those from the nonpigmented ciliary epithelium, trabecular meshwork (h-TM), and ciliary muscle (h-CM).[1][2] Additionally, its antiproliferative effects have been characterized in human breast cancer cell lines, specifically MCF-7 and the triple-negative breast cancer cell line MDA-MB-231.[5]

Troubleshooting Guides

Issue 1: Unexpected Antiproliferative or Cytotoxic Effects in Cancer Cell Lines

Potential Cause Troubleshooting Steps
Paradoxical B2R Agonist Effect: While B2R activation is often linked to cell proliferation, this compound has demonstrated potent antiproliferative activity in breast cancer cell lines.[5] This may be due to agonist-induced receptor internalization and degradation, coupled with sequestration of intracellular B2 receptors and inhibition of endosomal signaling.[5]
1. Confirm B2R Expression: Verify the expression level of the bradykinin B2 receptor in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. Low or absent B2R expression may indicate that the observed effects are off-target.
2. Use a B2R Antagonist: Co-treatment with a selective B2R antagonist, such as HOE-140, should block the antiproliferative effects of this compound if they are mediated by the B2R.[1][2]
3. Evaluate Cell Cycle and Apoptosis: Perform cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to determine if the observed antiproliferative effect is due to cell cycle arrest or induction of apoptosis.
Potential DCLK1 Kinase Interaction: As computational models suggest a potential interaction with DCLK1, a kinase involved in microtubule dynamics and cell migration, unexpected effects on cell morphology or motility may occur.
1. Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in cells treated with this compound. Look for changes in microtubule organization or stability.
2. Perform Cell Migration/Invasion Assays: Utilize assays such as the wound healing assay or transwell migration assay to determine if this compound affects cell motility.
3. Knockdown DCLK1: Use siRNA or shRNA to reduce the expression of DCLK1 in your cells. If the unexpected effects of this compound are diminished in DCLK1-knockdown cells, it would suggest an off-target effect mediated by this kinase.

Issue 2: Inconsistent or No Response to this compound in a Cell-Based Assay

Potential Cause Troubleshooting Steps
Low or Absent B2R Expression: The cellular response to this compound is dependent on the presence of its target, the B2R.
1. Verify B2R Expression: As mentioned previously, confirm B2R expression in your cell line.
2. Use a Positive Control Cell Line: Include a cell line known to express functional B2R (e.g., MDA-MB-231) as a positive control in your experiments.
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of the B2R.[3]
1. Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect without inducing significant receptor desensitization.
2. Allow for Receptor Re-sensitization: If conducting experiments with repeated dosing, ensure there is a sufficient washout period between treatments to allow for receptor re-sensitization.
Partial Agonist Activity: This compound is a partial agonist, meaning it may not elicit the same maximal response as the endogenous full agonist, bradykinin.[1][2]
1. Include a Full Agonist Control: Use bradykinin as a positive control to establish the maximal possible response in your assay system.
2. Amplify Downstream Signaling: If the response is weak, consider measuring a downstream signaling event that may be more robustly amplified, such as prostaglandin release or ERK phosphorylation.

Quantitative Data Summary

Compound Target Assay Type Cell Line/System Value Units Reference
This compoundHuman B2RBinding Affinity (Ki)Cloned human B2R9.8nM[1][2]
This compoundHuman B2RIntracellular Ca²⁺ Mobilization (EC50)Human ocular cells155nM[1][2]
This compoundHuman B2RProstaglandin Production (EC50)h-CM and h-TM cells15-19nM[1]
This compound-Antiproliferation (IC50)MCF-7 cells2.14µM[5]
This compound-Antiproliferation (IC50)MDA-MB-231 cells0.08µM[5]
AZA-FR190997Human B1RBinding Affinity (IC50)->10µM[4]

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

This protocol is designed to measure the on-target activity of this compound at the B2R.

  • Cell Culture: Plate cells expressing B2R in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently remove the dye-loading buffer.

    • Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • After the final wash, add fresh physiological buffer to each well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in the physiological buffer. Also, prepare a positive control (bradykinin) and a vehicle control (buffer with the same final concentration of DMSO).

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.

    • Record a stable baseline fluorescence for each well for 1-2 minutes.

    • Inject the this compound dilutions, bradykinin, or vehicle control into the wells and continue to record the fluorescence signal for an additional 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

2. Cell Proliferation (MTS/MTT) Assay

This protocol is for assessing the antiproliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS/MTT Reagent Addition:

    • Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Absorbance Measurement:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

B2R_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: On-target signaling pathway of this compound via the Bradykinin B2 Receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_B2R Is B2R expressed in the cell line? Start->Check_B2R No_B2R Result is likely off-target. Check_B2R->No_B2R No Yes_B2R Result could be on-target or off-target. Check_B2R->Yes_B2R Yes Investigate_Off_Target Investigate potential off-targets (e.g., DCLK1). No_B2R->Investigate_Off_Target Antagonist_Test Use B2R antagonist (e.g., HOE-140). Is the effect blocked? Yes_B2R->Antagonist_Test Effect_Blocked Effect is on-target (B2R-mediated). Antagonist_Test->Effect_Blocked Yes Effect_Not_Blocked Effect is off-target. Antagonist_Test->Effect_Not_Blocked No Effect_Not_Blocked->Investigate_Off_Target

Caption: Workflow for troubleshooting unexpected results with this compound.

Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects B2R_Activation B2R Activation Ca_Mobilization [Ca²⁺]i Mobilization B2R_Activation->Ca_Mobilization PG_Production Prostaglandin Production B2R_Activation->PG_Production Observed_Phenotype Observed Cellular Phenotype Ca_Mobilization->Observed_Phenotype PG_Production->Observed_Phenotype DCLK1_Interaction DCLK1 Interaction Microtubule_Effects Altered Microtubule Dynamics DCLK1_Interaction->Microtubule_Effects Cell_Migration Changes in Cell Migration DCLK1_Interaction->Cell_Migration Microtubule_Effects->Observed_Phenotype Cell_Migration->Observed_Phenotype FR190997 This compound FR190997->B2R_Activation Primary Target FR190997->DCLK1_Interaction Potential Interaction

Caption: On-target vs. potential off-target effects of this compound.

References

Troubleshooting Inconsistent Results in FR-190997 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving the bradykinin B2 receptor partial agonist, FR-190997. Inconsistent results can arise from the compound's complex pharmacology; this guide offers detailed protocols, data summaries, and visual workflows to address these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I observing both agonistic and antiproliferative effects with this compound in my experiments? This seems contradictory.

A1: This is a key paradoxical feature of this compound and a primary source of inconsistent results. The current understanding suggests a dual mechanism of action that is cell-type and context-dependent.[1][2]

  • At the cell membrane: this compound acts as a partial agonist at the bradykinin B2 receptor (B2R), initiating a canonical signaling cascade involving phospholipase C activation and intracellular calcium mobilization.[3] This is its primary agonistic function.

  • Post-internalization: Agonist binding can induce receptor internalization. It is hypothesized that this compound may then interact with intracellular B2 receptors or related effectors, leading to the inhibition of signaling pathways, such as the oncogenic ERK pathway, and resulting in antiproliferative effects.[1][2][4]

Troubleshooting Steps:

  • Clarify your experimental question: Are you investigating the acute agonistic effects (e.g., calcium flux) or the long-term effects on cell proliferation? The experimental design will differ significantly.

  • Time-course experiments: The antiproliferative effects of this compound are typically observed over longer incubation periods (e.g., 24-72 hours), while agonistic effects like calcium mobilization are rapid (seconds to minutes).

  • Cell line selection: The expression levels of B2R on the cell surface versus intracellularly can influence the observed effect. Characterize B2R expression in your chosen cell model.

Q2: My IC50/EC50 values for this compound are different from those reported in the literature.

A2: Discrepancies in potency values are common and can be attributed to several factors:

  • Cell Line Variability: Different cell lines (e.g., MCF-7 vs. MDA-MBA-231) will have varying levels of B2 receptor expression and different downstream signaling efficiencies, leading to different potency values.[1][2]

  • Assay-Specific Conditions: Minor variations in experimental protocols, such as cell seeding density, serum concentration in the media, and incubation times, can significantly impact the measured potency.

  • Inter-species Differences: The pharmacology of the bradykinin B2 receptor can differ between species. If you are using non-human cell lines or tissues, expect potential variations in this compound activity.

Troubleshooting Steps:

  • Standardize your protocol: Use a consistent protocol for all experiments and ensure all reagents are of high quality.

  • Positive Controls: Include a known B2 receptor agonist (e.g., bradykinin) as a positive control to ensure your assay is performing as expected.

  • Refer to specific literature: When comparing your results, refer to studies that have used the same cell line and similar experimental conditions.

Q3: I am not observing any effect of this compound in my assay.

A3: A lack of response could be due to several issues, from reagent quality to the experimental setup itself.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the this compound stock solution is correctly prepared and has been stored properly to prevent degradation.

  • Verify B2 Receptor Expression: Confirm that your chosen cell line expresses the bradykinin B2 receptor at a sufficient level to elicit a measurable response. This can be done via RT-qPCR, Western blot, or flow cytometry.

  • Check Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. This is particularly relevant for subtle downstream effects. Consider using a more proximal and robust readout, such as a calcium mobilization assay.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for contamination.

Quantitative Data Summary

The following tables summarize the reported in vitro potencies of this compound across different assays and cell lines to provide a reference range for experimental results.

Table 1: Antiproliferative Activity of this compound

Cell LineAssay TypeIC50/EC50Reference
MDA-MB-231 (Triple-Negative Breast Cancer)Proliferation Assay0.08 µM (IC50)[1][2]
MCF-7 (Breast Cancer)Proliferation Assay2.14 µM (IC50)[1][2]
MDA-MB-231Proliferation Assay80 nM (EC50)[5]

Table 2: B2 Receptor Binding and Agonist Activity of this compound

SystemAssay TypeValueReference
Human Cloned B2 ReceptorBinding AffinityKi = 9.8 nM
Human Ocular Cells (Nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle)Intracellular Ca2+ MobilizationEC50 = 155 nM
Human Ciliary Muscle & Trabecular Meshwork CellsProstaglandin ProductionEC50 = 15-19 nM

Key Experimental Protocols

Protocol 1: Antiproliferation Assay using MTT

This protocol is designed to assess the long-term effects of this compound on cell viability.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol measures the acute agonistic effect of this compound on intracellular calcium levels.

Materials:

  • This compound

  • Selected cell line expressing B2R (e.g., CHO cells stably expressing human B2R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescent plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells into the microplate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Compound Injection: Inject a solution of this compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Gq Gq protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical signaling pathway of this compound at the B2 receptor.

Experimental Workflow for Antiproliferation Assay

Antiproliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining the antiproliferative effects of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic inconsistent_results Inconsistent Results with this compound check_protocol Review Experimental Protocol inconsistent_results->check_protocol check_reagents Verify Reagent Quality & Storage inconsistent_results->check_reagents check_cells Assess Cell Line Characteristics inconsistent_results->check_cells dual_mechanism Consider Dual Mechanism (Agonist vs. Antiproliferative) inconsistent_results->dual_mechanism protocol_issue Discrepancy in Assay Conditions (Time, Conc.) check_protocol->protocol_issue reagent_issue This compound Degradation or Contamination check_reagents->reagent_issue cell_issue Low B2R Expression or Mycoplasma Contamination check_cells->cell_issue standardize Standardize Protocol protocol_issue->standardize validate_reagents Validate Reagents reagent_issue->validate_reagents characterize_cells Characterize Cell Line cell_issue->characterize_cells refine_hypothesis Refine Experimental Hypothesis dual_mechanism->refine_hypothesis standardize->inconsistent_results Re-evaluate validate_reagents->inconsistent_results Re-evaluate characterize_cells->inconsistent_results Re-evaluate refine_hypothesis->inconsistent_results Re-evaluate

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Navigating FR-190997 in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with FR-190997, a nonpeptide bradykinin B2 receptor agonist. A common challenge encountered during in vitro and in vivo studies is the precipitation of this hydrophobic compound in aqueous solutions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize precipitation and ensure the success of your experiments.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation with this compound can be a significant setback. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Immediate Troubleshooting Steps
  • Visual Inspection: Carefully observe your solution. Is it cloudy, or are there visible particles? Precipitation can sometimes be subtle.

  • Centrifugation: If you suspect precipitation, centrifuge a small aliquot of your solution. A visible pellet indicates that the compound has fallen out of solution.

  • pH Measurement: Verify the pH of your final aqueous solution. The solubility of quinoline derivatives like this compound can be highly pH-dependent.

Troubleshooting Workflow

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Stock solution has precipitated. - Gently warm (37°C). - Sonicate. - If still precipitated, prepare fresh stock. check_stock->stock_precip No check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes dilution_issue Address Dilution Technique check_dilution->dilution_issue Yes slow_addition Add stock solution dropwise while vortexing the buffer. dilution_issue->slow_addition increase_mixing Increase mixing energy (e.g., sonication). dilution_issue->increase_mixing end Solution Remains Clear check_concentration Is the final concentration too high? slow_addition->check_concentration increase_mixing->check_concentration concentration_issue Reduce Final Concentration check_concentration->concentration_issue Yes check_solvent_ratio Is the organic solvent percentage too high? check_concentration->check_solvent_ratio No lower_conc Lower the final working concentration of this compound. concentration_issue->lower_conc lower_conc->check_solvent_ratio solvent_issue Optimize Solvent Ratio check_solvent_ratio->solvent_issue Yes check_ph Is the buffer pH appropriate? check_solvent_ratio->check_ph No reduce_dmso Keep final DMSO concentration below 1% (ideally <=0.1%). solvent_issue->reduce_dmso reduce_dmso->check_ph ph_issue Adjust Buffer pH check_ph->ph_issue Potentially consider_excipients Still precipitating? Consider using solubilizing excipients. check_ph->consider_excipients No adjust_ph For basic compounds like this compound, a slightly acidic pH may increase solubility. Test a range (e.g., pH 6.0-7.4). ph_issue->adjust_ph adjust_ph->consider_excipients cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) consider_excipients->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80, Pluronic® F-68) consider_excipients->surfactant cyclodextrin->end surfactant->end

A troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is an effective solvent for a wide range of organic compounds and is miscible with water.[1][2]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue known as "antisolvent precipitation." this compound is poorly soluble in water, so when the DMSO stock is diluted into an aqueous buffer, the compound can no longer stay dissolved and crashes out of solution. To mitigate this:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally 0.1% or lower, in your aqueous solution.

  • Slow addition and vigorous mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Use a higher volume of aqueous buffer: Diluting the stock solution into a larger volume can help to keep the concentration of this compound below its solubility limit in the final solution.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of ionizable compounds like this compound, which is a quinoline derivative. As a weak base, this compound's solubility may increase in a slightly acidic environment. However, the optimal pH must be determined empirically and must be compatible with your experimental system (e.g., cell culture media should typically be maintained between pH 7.2-7.4).

Q4: Are there any additives that can help to prevent this compound precipitation?

A4: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds:

  • Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronic® F-68 can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[3][4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]

Q5: How should I store my this compound stock solution?

A5: It is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the following table provides a general overview of the solubility of similar hydrophobic compounds in various solvents. This can serve as a starting point for your own experimental determinations.

SolventGeneral Solubility of Hydrophobic CompoundsNotes
DMSO HighA good solvent for preparing high-concentration stock solutions.
Ethanol Moderate to HighCan be used as a co-solvent, but may have physiological effects.
Methanol Moderate to HighCan be used as a co-solvent.
Water Very LowThis compound is poorly soluble in aqueous solutions.
Aqueous Buffers (e.g., PBS) Very LowSolubility is pH-dependent.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 745.6 g/mol .

  • Weigh the calculated amount of this compound powder and place it into a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required.

  • In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.

  • While vortexing the buffer at a medium speed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for extended periods.

Signaling Pathway and Experimental Workflow Visualization

cluster_prep Solution Preparation cluster_exp Experimental Use cluster_pathway Simplified Signaling Pathway weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Dilute in Aqueous Buffer (with vortexing) thaw->dilute apply Apply to Experiment (e.g., cell culture) dilute->apply FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Agonist PLC Phospholipase C Activation B2R->PLC Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization

Workflow for this compound solution preparation and its simplified signaling pathway.

By following these guidelines and protocols, researchers can effectively minimize the precipitation of this compound in aqueous solutions, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Addressing FR-190997 Insensitivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results or potential insensitivity when working with the bradykinin B2 receptor partial agonist, FR-190997, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the reported antiproliferative activity of this compound in cancer cell lines?

This compound has demonstrated significant antiproliferative activity in specific breast cancer cell lines. Notably, in the MCF-7 and MDA-MBA-231 lines, it has shown potent effects. A derivative of this compound, compound 10, exhibited even more potent subnanomolar antiproliferative activity in the triple-negative breast cancer (TNBC) cell line MDA-MBA-231.

Q2: What is the proposed mechanism of action for this compound's antiproliferative effects?

The suggested mechanism is a dual mode of action. It involves agonist-induced internalization and degradation of the bradykinin B2 receptor (B2R), coupled with the sequestration of functional intracellular B2 receptors and inhibition of their associated endosomal signaling.

Q3: My cells are not responding to this compound as expected. What are the initial troubleshooting steps?

If you observe a lack of response to this compound, consider the following initial checks:

  • Cell Line Authentication: Verify the identity and purity of your cancer cell line.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock. Consider verifying its activity in a sensitive, control cell line if available.

  • Experimental Conditions: Review your experimental setup, including cell seeding density, media components, and the duration of drug exposure.[1]

Troubleshooting Guide: Reduced Sensitivity to this compound

This guide addresses scenarios where cancer cell lines exhibit reduced or no sensitivity to this compound.

Problem 1: Higher than expected IC50 value in a sensitive cell line (e.g., MDA-MBA-231).

Potential Causes:

  • Suboptimal Experimental Parameters: Inaccurate cell seeding density, extended incubation times, or issues with the viability assay can affect IC50 values.

  • Compound Degradation: Improper storage or handling of this compound can lead to reduced potency.

  • Cell Line Drift: High passage numbers can lead to phenotypic and genotypic changes in cell lines, potentially altering their drug sensitivity.

Suggested Troubleshooting and Investigation:

  • Optimize Cell Viability Assay:

    • Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.

    • Verify that the chosen assay (e.g., MTT, CellTiter-Glo®) is linear within your cell number range.

  • Confirm Compound Activity:

    • Test a fresh aliquot of this compound.

    • If possible, test the compound on a different known sensitive cell line as a positive control.

  • Use Low Passage Cells:

    • Thaw a fresh, low-passage vial of the cell line for your experiments.

Problem 2: Previously sensitive cell line appears to have developed resistance to this compound over time.

Potential Causes:

  • Development of Acquired Resistance: Continuous exposure to a drug can lead to the selection of a resistant cell population.[2]

  • Altered Bradykinin B2 Receptor (B2R) Expression: Reduced expression of B2R on the cell surface would decrease the target for this compound.

  • Changes in Downstream Signaling Pathways: Alterations in the Gq/11-PLC-PKC-ERK pathway could bypass the effects of B2R activation.

Suggested Troubleshooting and Investigation:

  • Establish a Resistant Cell Line (for further investigation):

    • Culture the sensitive parental cell line in the continuous presence of gradually increasing concentrations of this compound over several weeks to months.[2][3][4][5][6]

  • Characterize B2R Expression:

    • Quantitative PCR (qPCR): Compare BDKRB2 (the gene for B2R) mRNA levels between the parental and potentially resistant cell lines.

    • Western Blot: Analyze the total B2R protein levels in cell lysates from both cell lines.

    • Flow Cytometry: Assess the cell surface expression of B2R using a specific antibody.

  • Investigate Downstream Signaling:

    • Calcium Mobilization Assay: Measure the ability of this compound to induce intracellular calcium release in both parental and suspected resistant cells.[7][8][9][10][11] A diminished response in the resistant line would suggest altered receptor function or downstream signaling.

    • ERK Activation (Phospho-ERK Western Blot): Compare the levels of phosphorylated ERK (p-ERK) in response to this compound treatment in both cell lines.[12][13][14][15][16] A lack of p-ERK induction in the resistant line would point to a blockage in the signaling cascade.

  • Investigate Potential Bypass Mechanisms:

    • RNA Sequencing/Microarray Analysis: Compare the gene expression profiles of the sensitive and resistant cell lines to identify upregulated survival pathways.

Data Presentation

Table 1: Antiproliferative Activity of this compound and its Analogue in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-72.14
This compoundMDA-MBA-2310.08
Compound 10MDA-MBA-2310.00006

Experimental Protocols

Western Blot for Phospho-ERK1/2 (p-ERK) and Total ERK

This protocol is adapted from established methods for analyzing ERK activation.[12][13][14][15][16]

a. Cell Lysis and Protein Quantification:

  • Seed cells and treat with this compound for the desired time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash three times with TBST.

  • Detect with an ECL substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Intracellular Calcium Mobilization Assay

This protocol is based on standard methods for measuring Gq-coupled receptor activation.[7][8][9][10][11]

a. Cell Preparation:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to form a monolayer overnight.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES.

  • Remove the culture medium and add the loading buffer to each well.

  • Incubate at 37°C for 1 hour in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS to each well and incubate at room temperature for 30 minutes.

c. Assay and Data Acquisition:

  • Prepare serial dilutions of this compound.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements for at least 60-120 seconds.

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

siRNA-mediated Knockdown of Bradykinin B2 Receptor (BDKRB2)

This protocol provides a general framework for gene knockdown experiments.[17]

a. siRNA and Transfection Reagent Preparation:

  • Dilute target-specific siRNA (for BDKRB2) and a non-targeting control siRNA to a working concentration (e.g., 10 µM).

  • In separate tubes, dilute a lipid-based transfection reagent in serum-free medium.

b. Transfection:

  • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

  • Add the siRNA-lipid complexes to cells cultured in antibiotic-free medium.

  • Incubate for 24-72 hours.

c. Validation of Knockdown:

  • qPCR: At 24-48 hours post-transfection, extract RNA, synthesize cDNA, and perform qPCR to quantify BDKRB2 mRNA levels relative to a housekeeping gene.

  • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess B2R protein levels.

Visualizations

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Gq11 Gq/11 B2R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Signaling pathway of this compound leading to cellular responses.

Troubleshooting_Workflow Start Reduced Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Check_B2R Analyze B2R Expression (qPCR, Western, Flow Cytometry) Confirm_Resistance->Check_B2R Check_Signaling Assess Downstream Signaling (Ca2+ Mobilization, p-ERK Western) Confirm_Resistance->Check_Signaling No_Change No Change in B2R or Signaling Confirm_Resistance->No_Change No significant IC50 shift B2R_Downregulated B2R Downregulated Check_B2R->B2R_Downregulated Signaling_Impaired Signaling Impaired Check_Signaling->Signaling_Impaired Investigate_Bypass Investigate Bypass Pathways (RNA-Seq) B2R_Downregulated->Investigate_Bypass Signaling_Impaired->Investigate_Bypass No_Change->Start Re-evaluate initial experimental parameters

Caption: Troubleshooting workflow for investigating reduced this compound sensitivity.

References

best practices for long-term storage of FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of FR-190997, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. While specific long-term stability data for this compound is not extensively published, the following guidelines are based on general best practices for small molecule compounds and quinoline derivatives.[1][2][3]

Storage as a Solid:

For long-term storage, this compound should be stored as a solid (lyophilized powder) under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below.[4][5]Reduces the rate of potential chemical degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6]This compound, as a complex organic molecule, may be susceptible to oxidation.
Light Protect from light by using an amber vial or by storing the container in a dark place.[3][6]Quinoline derivatives can be light-sensitive.[3]
Moisture Store in a desiccated environment to prevent moisture absorption.[1][7]Moisture can lead to hydrolysis and degradation of the compound.

Storage in Solution:

Stock solutions of this compound are typically prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[4] For long-term storage of solutions:

ParameterRecommendationRationale
Temperature -20°C or -80°C.[4]Minimizes degradation in solution.
Aliquoting Aliquot the stock solution into single-use volumes.[4]Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.
Container Use tightly sealed vials designed for low-temperature storage.Prevents solvent evaporation and contamination.
Solvent Purity Use high-purity, anhydrous grade solvent.Water content in solvents can lead to compound degradation.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or lower-than-expected agonist activity 1. Compound Degradation: Improper storage of solid or stock solutions. 2. Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution.1. Ensure this compound has been stored according to the best practices outlined above. 2. Prepare fresh stock solutions from a new batch of solid compound. 3. Always use freshly prepared working solutions for each experiment.
Variability between experimental replicates 1. Inaccurate Pipetting: Inconsistent volumes of this compound solution added to wells. 2. Cell Health and Density: Variations in cell number or viability across the plate. 3. Assay Conditions: Fluctuations in temperature or incubation times.1. Calibrate pipettes regularly and use appropriate pipetting techniques. 2. Ensure a homogenous cell suspension and consistent cell seeding density. 3. Standardize all incubation times and maintain a constant temperature.
No response in a functional assay (e.g., calcium mobilization) 1. Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Issues: The cell line may not express the bradykinin B2 receptor, or the receptor expression may be too low. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the signal.1. Perform a dose-response curve to determine the optimal concentration range. 2. Verify B2 receptor expression in your cell line (e.g., via qPCR or Western blot). 3. Optimize assay parameters, such as dye loading time and instrument settings.
Precipitation of the compound in aqueous media 1. Low Solubility: this compound may have limited solubility in aqueous buffers. 2. High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to keep the compound in solution.1. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. 2. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, typically below 0.5% to avoid cellular toxicity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is a commonly used solvent for preparing stock solutions of this compound.[4] Ensure you use a high-purity, anhydrous grade of DMSO.

Q2: How should I prepare working solutions of this compound?

A2: Prepare working solutions by diluting the DMSO stock solution in your desired aqueous buffer or cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.[4]

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation in the solid form can include a change in color or clumping of the powder. In solution, precipitation or a change in the color of the solution may indicate degradation or insolubility. The most reliable indicator of degradation is a loss of biological activity in a functional assay.

Q4: Can I store this compound solutions at 4°C?

A4: For short-term storage (a few days), 4°C may be acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to minimize the risk of degradation.[4]

Q5: Is this compound sensitive to light?

A5: As a quinoline derivative, this compound may be sensitive to light.[1][3] It is best practice to protect both solid and solution forms from light.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization following B2 receptor activation by this compound.

Materials:

  • Cells expressing the bradykinin B2 receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (if required for the cell line to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (with probenecid if necessary). Remove the culture medium from the cells and add the dye loading solution. Incubate for the time and at the temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).[8][9]

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, inject the this compound solution and continue recording to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is directly proportional to the amount of intracellular calcium release.[9][10] Calculate the response for each concentration and plot a dose-response curve to determine the EC50.

ERK Phosphorylation Western Blot

This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • Cells expressing the bradykinin B2 receptor

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[12][13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[12]

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Cell Proliferation Assay (MTT)

This protocol describes a method to measure changes in cell proliferation in response to this compound.

Materials:

  • Target cell line

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation or inhibition relative to an untreated control.

Visualizations

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Pathway Activation PKC->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Leads to

Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.

Experimental_Workflow_ERK start Start cell_culture 1. Plate and Serum-Starve Cells start->cell_culture treatment 2. Treat with this compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer probing 7. Antibody Probing (p-ERK, Total ERK) transfer->probing detection 8. Chemiluminescent Detection probing->detection analysis 9. Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for ERK phosphorylation analysis.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_storage Check this compound Storage (Solid & Solution) issue->check_storage Yes check_protocol Review Experimental Protocol issue->check_protocol No fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Improper Storage fresh_solution->check_protocol pipetting Verify Pipetting Accuracy check_protocol->pipetting Potential Issue cell_health Assess Cell Health & Density check_protocol->cell_health Potential Issue reoptimize Re-optimize Assay Conditions pipetting->reoptimize cell_health->reoptimize

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Mitigating FR-190997-Induced B2 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the desensitization of the Bradykinin B2 receptor induced by the selective partial agonist, FR-190997.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with the Bradykinin B2 receptor?

A1: this compound is a non-peptide, selective partial agonist for the Bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1][2][3] As a partial agonist, it binds to the B2R and elicits a response that is lower than that of the endogenous full agonist, bradykinin.[1] this compound has a high affinity for the human cloned B2 receptor with a Ki value of 9.8 nM.[1] Its activation of the B2R stimulates the phospholipase C pathway, leading to an increase in intracellular calcium ([Ca2+]i).[1]

Q2: What is B2 receptor desensitization and why is it a concern in my experiments?

A2: B2 receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response over time.[4] This is a common regulatory mechanism for GPCRs to prevent overstimulation.[5] In experimental settings, desensitization can lead to a gradual loss of signal, making it difficult to obtain consistent and reproducible results, particularly in prolonged studies of receptor signaling.

Q3: What are the primary molecular mechanisms behind this compound-induced B2 receptor desensitization?

A3: The primary mechanism involves the phosphorylation of the agonist-occupied B2 receptor by G-protein coupled receptor kinases (GRKs).[5] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[5] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thereby dampening the downstream signaling cascade.[5] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes.[6]

Q4: How does the partial agonism of this compound influence the extent of B2 receptor desensitization compared to full agonists like bradykinin?

A4: Partial agonists generally induce less receptor desensitization than full agonists.[7][8] This is because the conformational change induced by a partial agonist may be less favorable for GRK phosphorylation and subsequent β-arrestin recruitment compared to that induced by a full agonist.[8] Studies on other GPCRs have shown a direct correlation between agonist efficacy and the rate of desensitization and internalization.[7][8] Therefore, while this compound does cause desensitization, the magnitude and rate are expected to be less pronounced than that observed with bradykinin.

Q5: Can B2 receptor desensitization be reversed?

A5: Yes, desensitization is often a reversible process. Once the agonist is removed, internalized receptors can be dephosphorylated by phosphatases within endosomes and recycled back to the plasma membrane, restoring their responsiveness.[6] This process is known as resensitization. The rate of resensitization can vary depending on the specific receptor and cell type.

Troubleshooting Guides

Issue 1: Diminishing Signal in Calcium Mobilization Assays Upon Repeated Stimulation with this compound

Possible Cause: Rapid receptor desensitization and internalization.

Troubleshooting Steps:

  • Reduce Agonist Exposure Time: Minimize the duration of this compound pre-incubation or stimulation periods to reduce the extent of desensitization.

  • Incorporate Wash Steps: Include thorough wash steps between stimulations to remove the agonist and allow for potential receptor resensitization.

  • Pharmacological Inhibition of GRKs:

    • Pre-incubate cells with a GRK2 inhibitor, such as paroxetine, to block receptor phosphorylation and subsequent desensitization.[9][10][11]

  • Pharmacological Inhibition of Protein Kinase C (PKC):

    • PKC can also contribute to GPCR desensitization.[12][13][14] Pre-treatment with a PKC inhibitor, like bisindolylmaleimide, may help maintain receptor sensitivity.[15]

  • Use a Lower Concentration of this compound: Since this compound is a potent agonist, using the lowest effective concentration can help minimize desensitization while still eliciting a measurable response.

Issue 2: High Variability in Receptor Binding Assay Results with this compound

Possible Cause: Inconsistent receptor availability due to internalization.

Troubleshooting Steps:

  • Perform Binding on Ice: Conduct binding experiments at 4°C to inhibit endocytosis and ensure that the binding measurements primarily reflect cell surface receptors.

  • Acid Wash to Remove Surface-Bound Ligand: To differentiate between surface and internalized receptors, a brief wash with an acidic buffer (e.g., glycine buffer, pH 2.5-3.0) can be used to strip surface-bound radioligand before cell lysis.[16]

  • Optimize Incubation Time: Determine the optimal incubation time to reach binding equilibrium before significant internalization occurs.

  • Check for Non-Specific Binding: High non-specific binding can obscure the specific signal. Ensure adequate blocking steps and consider using a carrier protein like BSA in the assay buffer.[17]

Issue 3: Difficulty in Detecting β-arrestin Recruitment with this compound

Possible Cause: The partial agonism of this compound may lead to a weaker or more transient β-arrestin interaction compared to a full agonist.

Troubleshooting Steps:

  • Use a Sensitive Assay System: Employ highly sensitive techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter) which are optimized for detecting protein-protein interactions.[18][19][20]

  • Optimize Ligand Concentration and Incubation Time: Perform a detailed time-course and dose-response experiment to identify the optimal conditions for detecting this compound-induced β-arrestin recruitment.

  • Use a Positive Control: Always include a full B2 receptor agonist, like bradykinin, as a positive control to ensure the assay system is functioning correctly.

  • Consider Biased Agonism: Investigate if this compound exhibits biased agonism, potentially favoring G-protein signaling over β-arrestin recruitment.[21][22] This can be assessed by comparing its potency and efficacy in G-protein activation assays (e.g., calcium mobilization) versus β-arrestin recruitment assays.

Data Summary

Table 1: Pharmacological Profile of this compound at the Human B2 Receptor

ParameterValueReference
Binding Affinity (Ki)9.8 nM[1]
Functional Potency (EC50) for [Ca2+]i mobilization155 nM[1]
Functional Efficacy (Emax) for [Ca2+]i mobilization38-80% (relative to Bradykinin)[1]

Table 2: Comparison of B2 Receptor Agonists

AgonistTypeExpected Desensitization Profile
BradykininFull AgonistRapid and robust desensitization
This compoundPartial AgonistSlower and less extensive desensitization compared to bradykinin

Experimental Protocols & Visualizations

Protocol 1: Quantification of B2 Receptor Internalization using a Fluorescence-Based Assay

Objective: To quantify the rate and extent of this compound-induced B2 receptor internalization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing a tagged human B2 receptor (e.g., GFP-tagged).[23][24][25][26]

  • This compound

  • Bradykinin (as a positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • High-content imaging system or confocal microscope

Methodology:

  • Cell Seeding: Seed the B2R-expressing cells in a 96-well, clear-bottom plate and culture overnight.

  • Agonist Treatment: Treat the cells with varying concentrations of this compound or bradykinin for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Staining:

    • For live-cell imaging, include a nuclear stain (e.g., Hoechst) to aid in cell identification.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nucleus with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system or a confocal microscope. Capture both the GFP (receptor) and DAPI/Hoechst (nucleus) channels.

  • Image Analysis: Use image analysis software to quantify the internalization of the B2 receptor. This is typically done by measuring the fluorescence intensity of the receptor within intracellular vesicles or by the decrease in plasma membrane fluorescence.

  • Data Normalization: Express the internalized receptor fluorescence as a percentage of the total cellular receptor fluorescence for each cell.

Expected Outcome: A time- and concentration-dependent increase in intracellular B2R-GFP puncta upon treatment with this compound, with a potentially lower maximum internalization compared to bradykinin.

G cluster_workflow B2 Receptor Internalization Assay Workflow start Seed B2R-expressing cells in 96-well plate agonist Treat with this compound or Bradykinin start->agonist 24h stain Stain nuclei (Hoechst/DAPI) agonist->stain Time course acquire Acquire images (High-content imager) stain->acquire analyze Quantify intracellular receptor fluorescence acquire->analyze end Determine internalization rate and extent analyze->end

B2 Receptor Internalization Assay Workflow
Protocol 2: β-arrestin Recruitment Assay using Enzyme Complementation

Objective: To measure the recruitment of β-arrestin to the B2 receptor upon stimulation with this compound.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter CHO-K1 BDKRB2 β-Arrestin GPCR Assay). These cells co-express the B2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

  • This compound

  • Bradykinin (as a positive control)

  • Assay buffer

  • Detection reagents (substrate for the complemented enzyme)

  • Luminometer

Methodology:

  • Cell Seeding: Plate the assay-ready cells in a 96-well white, clear-bottom plate and incubate for the recommended time.

  • Compound Addition: Add varying concentrations of this compound or bradykinin to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Expected Outcome: this compound will induce a dose-dependent increase in luminescence, indicative of β-arrestin recruitment. The Emax value is expected to be lower than that of bradykinin, consistent with its partial agonist nature.

G cluster_pathway B2R Desensitization Pathway FR190997 This compound B2R B2 Receptor FR190997->B2R binds Gq Gq Protein B2R->Gq activates GRK GRK B2R->GRK recruits B2Rp Phosphorylated B2 Receptor PLC Phospholipase C Gq->PLC Ca [Ca2+]i Increase PLC->Ca GRK->B2R phosphorylates Barr β-arrestin B2Rp->Barr recruits Internalization Internalization Barr->Internalization

B2R Desensitization Signaling Pathway

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: FR-190997 versus Bradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of FR-190997, a nonpeptide agonist, and bradykinin, the endogenous peptide ligand, primarily at the bradykinin B2 receptor. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Efficacy Comparison

The following tables summarize the key in vitro efficacy parameters for this compound and bradykinin across various functional assays.

LigandReceptor TargetCell TypeAssayParameterValueReference
This compound Human B2Human Ocular Cells (Non-pigmented ciliary epithelium, Trabecular meshwork, Ciliary muscle)Intracellular Ca²⁺ MobilizationEC₅₀155 nM[1][2]
Human B2Human Ocular Cells (Ciliary muscle, Trabecular meshwork)Prostaglandin ProductionEC₅₀15-19 nM[1][2]
Human B2CHO cellsInositol Phosphate ProductionpEC₅₀~7.0 (Comparable to Bradykinin)[3]
Human B2Human Ocular CellsIntracellular Ca²⁺ MobilizationEₘₐₓ38-80% (Partial Agonist)[1][2]
Human B2Human Ocular CellsProstaglandin ProductionEₘₐₓ27-33%[1][2]
Human B2CHO cellsInositol Phosphate ProductionEₘₐₓSimilar to Bradykinin[3]
Human B2-Binding AffinityKᵢ9.8 nM[1][2][4]
Bradykinin Human B2CHO cellsInositol Phosphate ProductionpEC₅₀~7.0 (Comparable to this compound)[3]
Human B2-Binding Affinity-40-fold higher than this compound[3]

Experimental Protocols

Inositol Phosphate Production Assay in CHO Cells

This experiment aimed to determine the agonist activity of this compound and bradykinin at the human B2 receptor expressed in Chinese Hamster Ovary (CHO) cells by measuring the production of inositol phosphates (IPs), a downstream signaling molecule.

Methodology:

  • Cell Culture: CHO cells stably expressing the human B2 receptor were cultured in appropriate media.

  • Labeling: Cells were incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Stimulation: Cells were stimulated with varying concentrations of either bradykinin or this compound for a defined period. For antagonist testing, this compound was added 15 minutes prior to bradykinin stimulation.[3]

  • Extraction: The reaction was stopped, and cellular lipids were extracted.

  • IP Separation: The aqueous phase containing the inositol phosphates was collected and applied to a Bio-Rad AG1X8 anion-exchange column.[3]

  • Elution and Quantification: Total [³H]-IPs were eluted and the radioactivity was measured using a liquid scintillation counter to quantify the amount of IP production.[3]

Intracellular Calcium Mobilization Assay in Human Ocular Cells

This assay was performed to evaluate the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in human ocular cells, a key signaling event mediated by the B2 receptor.

Methodology:

  • Cell Culture: Primary cultures of human non-pigmented ciliary epithelium, trabecular meshwork, and ciliary muscle cells were established.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Baseline fluorescence was recorded before adding this compound at various concentrations.

  • Measurement: Changes in intracellular calcium were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.

  • Data Analysis: The EC₅₀ value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bradykinin / this compound Bradykinin / this compound B2R B2 Receptor Bradykinin / this compound->B2R Binds to Gq Gq protein B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Prostaglandin release) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Bradykinin B2 Receptor Signaling Cascade.

G In Vitro Efficacy Testing Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, Human Ocular Cells) Ca_Assay Intracellular Ca²⁺ Assay Cell_Culture->Ca_Assay IP_Assay Inositol Phosphate Assay Cell_Culture->IP_Assay PG_Assay Prostaglandin Assay Cell_Culture->PG_Assay Ligand_Prep Ligand Preparation (this compound, Bradykinin) Ligand_Prep->Ca_Assay Ligand_Prep->IP_Assay Ligand_Prep->PG_Assay Data_Acquisition Data Acquisition Ca_Assay->Data_Acquisition IP_Assay->Data_Acquisition PG_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Parameter_Calc Calculation of EC₅₀/IC₅₀, Eₘₐₓ Dose_Response->Parameter_Calc

Caption: General Workflow for In Vitro Efficacy Testing.

Summary of Findings

This compound is a selective non-peptide agonist of the bradykinin B2 receptor with a high binding affinity.[1][2][4] In vitro studies demonstrate that while its binding affinity is lower than that of the endogenous ligand bradykinin, its potency in functional assays such as inositol phosphate production is comparable.[3]

A key difference lies in their efficacy: bradykinin acts as a full agonist, whereas this compound behaves as a partial agonist, eliciting a submaximal response for endpoints like intracellular calcium mobilization and prostaglandin production.[1][2] This partial agonism is a critical characteristic that may offer therapeutic advantages by providing a more modulated and potentially safer pharmacological profile compared to a full agonist. The longer duration of action observed for this compound in some studies is likely attributable to its greater resistance to proteolytic degradation compared to the peptide-based bradykinin.[3] These findings highlight this compound as a valuable tool for studying the B2 receptor and as a potential therapeutic agent in its own right.

References

A Comparative Guide to FR-190997 and FR173657 as Bradykinin B2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-peptide bradykinin B2 receptor ligands: FR-190997, a partial agonist, and FR173657, an antagonist. The information presented is collated from preclinical research to assist in the evaluation and selection of these compounds for further investigation.

At a Glance: this compound vs. FR173657

FeatureThis compoundFR173657
Primary Function Bradykinin B2 Receptor Partial AgonistBradykinin B2 Receptor Antagonist
Chemical Nature Non-peptideNon-peptide
Key Application Ocular hypotensive agent, research tool for B2 receptor activationResearch tool for B2 receptor blockade, potential anti-inflammatory and analgesic agent
Oral Activity Not explicitly statedOrally active[1]

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound and FR173657 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterThis compoundFR173657Species/Tissue/Cell Line
Ki (nM) 9.8[2]-Human cloned B2-receptor
IC50 (nM) -0.46Guinea pig ileum[1]
-8.6Guinea pig lung[1]
-2.0Human A431 cells[1]
-2.3Human W138 cells[1]
-1.7Human IMR90 cells[1]
pEC50 7.7-Rabbit jugular vein, Guinea pig ileum[3]
EC50 (nM) 155 (for Ca2+ mobilization)[2]-Human ocular cells[2]
15-19 (for PG production)[2]-Human ciliary muscle & trabecular meshwork cells[2]
pIC50 -~8.40Rabbit, guinea pig, and rat tissues[3]
pA2 -8.2 - 9.4Human, pig, rabbit, and guinea pig tissues[4]
pKB -7.9Rabbit isolated iris sphincter muscle[5]
Table 2: In Vivo Efficacy
ParameterThis compoundFR173657Animal Model
ED50 (nmol/kg) 3.7 ± 0.5 (hypotension)-Rabbit[3]
8.9 ± 3.6 (hypotension)-Guinea pig[3]
ED50 (mg/kg) -0.075 (inhibition of BK-induced bronchoconstriction)Guinea pig[1]
-0.057 (inhibition of dextran sulfate-induced bronchoconstriction)Guinea pig[1]
ID50 (nmol/kg) -57 ± 9 (inhibition of BK-induced hypotension)Rabbit[3]
-215 ± 56 (inhibition of BK-induced hypotension)Guinea pig[3]
-187 ± 50 (inhibition of BK-induced hypotension)Rat[3]
ID50 (µmol/kg) -1.1 (inhibition of BK-induced blood pressure reflexes)Rat[5][6]

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

Activation of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to various downstream effects, including the activation of the MAPK/ERK and PI3K/AKT pathways, ultimately influencing processes like inflammation, vasodilation, and cell proliferation.[7][8]

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Physiological Effects (e.g., Inflammation, Vasodilation) Ca2->Physiological_effects MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates PI3K_pathway PI3K/AKT Pathway PKC->PI3K_pathway Activates MAPK_pathway->Physiological_effects PI3K_pathway->Physiological_effects Ligand Bradykinin (or Agonist) Ligand->B2R Binds

Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. The following diagram illustrates a typical workflow for a competitive binding assay to determine the IC50 of a test compound like FR173657.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing B2 receptors start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([3H]BK) and varying concentrations of test compound (FR173657) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

References

head-to-head comparison of FR-190997 and HOE-140 in B2 receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key modulators of the bradykinin B2 receptor: the non-peptide partial agonist FR-190997 and the peptide antagonist HOE-140 (also known as Icatibant). This analysis is intended to assist researchers in selecting the appropriate tool compound for their studies on the kallikrein-kinin system and to provide detailed experimental context for the presented data.

Quantitative Data Summary

The following table summarizes the key binding and functional parameters of this compound and HOE-140 at the bradykinin B2 receptor. These values have been compiled from multiple studies to provide a comparative overview.

ParameterThis compoundHOE-140 (Icatibant)References
Compound Type Non-peptide partial agonistPeptide antagonist[1][2][3]
Binding Affinity (Ki) 9.8 nM (human cloned B2 receptor)0.798 nM (A-431 cells)[1][2][4]
IC50 3 nM1.07 nM (A-431 cells)[4][5]
pA2 Not Applicable9.04 (rabbit jugular vein)[6][7]
pEC50 / ED50 pEC50 = 7.7 (rabbit jugular vein, guinea pig ileum)Not Applicable[8]
Functional Activity Partial agonist (Emax = 38-80% for [Ca2+]i mobilization)Antagonist (blocks BK and this compound induced effects)[1][8][9]
Receptor Selectivity Selective for B2 receptorSelective for B2 receptor[1][3][6]
Nature of Interaction AgonistNon-competitive antagonist in some tissues[3][10][11]

Experimental Protocols

The data presented above are primarily derived from two key types of experiments: competitive radioligand binding assays and intracellular calcium mobilization assays. The detailed methodologies for these are outlined below.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound or HOE-140) for the B2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the bradykinin B2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • A fixed amount of the membrane preparation (e.g., 25 µg of protein).

    • Increasing concentrations of the unlabeled competitor compound (this compound or HOE-140).

    • A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-bradykinin or [125I]PIP HOE 140).

  • To determine non-specific binding, a high concentration of an unlabeled B2 receptor ligand is added to a set of wells.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit the release of intracellular calcium ([Ca2+]i) following B2 receptor activation.

1. Cell Preparation:

  • Cells endogenously expressing or engineered to overexpress the bradykinin B2 receptor are seeded in a 96-well or 384-well plate.

  • The cells are grown to an appropriate confluency.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer).

  • The incubation is carried out in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

3. Compound Addition and Signal Detection:

  • For agonist testing (e.g., this compound), the dye-loaded cells are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the compound.

  • The agonist is then added at various concentrations, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.[2]

  • For antagonist testing (e.g., HOE-140), the cells are pre-incubated with the antagonist for a specific period before the addition of a known B2 receptor agonist (e.g., bradykinin or this compound). The ability of the antagonist to inhibit the agonist-induced calcium mobilization is then measured.

4. Data Analysis:

  • The change in fluorescence is typically expressed as a percentage of the baseline fluorescence.

  • For agonists, the data are plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.

  • For antagonists, the IC50 value is determined by measuring the concentration of the antagonist that causes a 50% inhibition of the agonist response.

Visualizations

Signaling Pathways and Experimental Workflows

B2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ligands Ligands B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activation Gi Gαi B2R->Gi Activation PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 ER Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates FR190997 This compound (Partial Agonist) FR190997->B2R Binds & Activates HOE140 HOE-140 (Antagonist) HOE140->B2R Binds & Blocks

Caption: Bradykinin B2 receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare B2 Receptor- Containing Membranes incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [3H]-BK) prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (this compound or HOE-140) prep_competitor->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

References

A Preclinical Perspective: Evaluating the Efficacy of FR-190997 Against Standard-of-Care Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound FR-190997 and the established standard-of-care chemotherapy regimens for breast cancer. The comparison is based on currently available preclinical data for this compound and extensive clinical data for standard treatments. It is crucial to note that this compound is in the early stages of research, and no clinical trials directly comparing it to standard chemotherapy in breast cancer patients have been conducted. The data presented herein is for informational and research purposes only.

Overview of this compound

This compound is a non-peptidic, selective agonist of the bradykinin B2 receptor (B2R).[1][2][3] Paradoxically for a receptor agonist, it has demonstrated significant antiproliferative activity in preclinical studies against breast cancer cell lines.[1] The proposed mechanism of action involves agonist-induced receptor internalization and degradation, leading to the inhibition of associated oncogenic signaling pathways.[1][2] Research into its full mechanism and potential therapeutic applications is ongoing.

Standard-of-Care Chemotherapy for Breast Cancer

The standard of care for breast cancer is multifaceted and depends on the tumor's subtype, stage, and other patient-specific factors. Systemic chemotherapy remains a cornerstone of treatment, particularly for triple-negative and HER2-positive breast cancers.

  • Triple-Negative Breast Cancer (TNBC): Standard regimens typically involve a combination of anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[4][5][6] Platinum-based agents like carboplatin are also frequently used, especially in the neoadjuvant (pre-surgical) setting.[4][7] For early-stage, high-risk TNBC, the immunotherapy agent pembrolizumab is often added to the chemotherapy backbone.[6][8]

  • HER2-Positive Breast Cancer: The treatment paradigm for this subtype combines chemotherapy with HER2-targeted therapies. A common first-line regimen for metastatic disease is a taxane (paclitaxel or docetaxel) combined with trastuzumab and pertuzumab.[9][10] Antibody-drug conjugates, such as ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (T-DXd), are critical components of the treatment landscape, used in various lines of therapy.[9]

  • Hormone Receptor (HR)-Positive, HER2-Negative Breast Cancer: While endocrine therapy is the primary treatment, chemotherapy is employed for patients with a high risk of recurrence or after the cancer has developed resistance to hormonal treatments.[11][12] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors combined with endocrine therapy have become a standard of care, significantly delaying the need for chemotherapy in the metastatic setting.[13][14]

Preclinical Efficacy: this compound vs. Standard Chemotherapy (In Vitro)

Direct comparative efficacy can only be discussed at a preclinical level based on in vitro studies. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound and standard chemotherapeutic agents in common breast cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

CompoundCell LineSubtypeIC50 / EC50Citation
This compoundMDA-MB-231Triple-Negative0.08 µM (IC50)[1]
This compoundMDA-MB-231Triple-Negative80 nM (EC50)[2][3][15]
This compoundMCF-7HR-positive, HER2-low2.14 µM (IC50)[1]

Table 2: In Vitro Antiproliferative Activity of Standard Chemotherapy Agents

CompoundCell LineSubtypeIC50Citation
DoxorubicinMCF-7HR-positive, HER2-low2.5 µM[16]

Note: IC50/EC50 values can vary between studies due to different experimental conditions. The data presented shows promising sub-micromolar activity for this compound, particularly in the aggressive triple-negative MDA-MB-231 cell line, which appears more potent in vitro than doxorubicin in the MCF-7 cell line.

Signaling Pathways and Experimental Methodologies

This compound Proposed Mechanism of Action

This compound acts as an agonist on the Bradykinin B2 Receptor (B2R), a G-protein coupled receptor. While B2R activation is typically linked to proliferative pathways like the ERK pathway, the antiproliferative effect of this compound is theorized to stem from a dual mode of action: profound agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors, thereby inhibiting their associated endosomal signaling.[1]

FR190997_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR190997 FR190997 B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds & Activates Endosome Endosome B2R->Endosome Rapid Internalization & Sequestration Degradation Lysosomal Degradation Endosome->Degradation Trafficking ERK_Pathway Oncogenic Signaling (e.g., ERK Pathway) Endosome->ERK_Pathway Inhibition of Endosomal Signaling Proliferation_Inhibition Inhibition of Cell Proliferation ERK_Pathway->Proliferation_Inhibition

Caption: Proposed mechanism of this compound antiproliferative activity.

General Experimental Workflow for In Vitro Drug Efficacy Testing

The preclinical evaluation of an anticancer compound typically follows a standardized workflow to assess its cytotoxic and antimigratory effects.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Drug_Treatment 2. Treatment with Compound (e.g., this compound, Doxorubicin) Cell_Culture->Drug_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assessment (MTT Assay) Drug_Treatment->Cytotoxicity_Assay Apoptosis_Analysis 4a. Apoptosis Analysis (Flow Cytometry) Drug_Treatment->Apoptosis_Analysis Migration_Assay 4b. Migration/Invasion Analysis (Boyden Chamber Assay) Drug_Treatment->Migration_Assay Protein_Analysis 4c. Protein Expression Analysis (Immunoblotting) Drug_Treatment->Protein_Analysis Data_Analysis 5. Data Analysis & Interpretation (IC50 Calculation, Pathway Analysis) Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Migration_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for preclinical in vitro evaluation of anticancer compounds.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies for the key cited experiments are outlined below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[17]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

    • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[17]

    • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[17]

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm).[17]

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting viability against drug concentration.

Flow Cytometry for Apoptosis Analysis

This technique is used to detect and quantify apoptotic cells.

  • Principle: Cells are stained with Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and a vital dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • General Protocol:

    • Cell Treatment: Cells are cultured and treated with the test compound as described above.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

    • Staining: Cells are resuspended in an Annexin V binding buffer and stained with fluorescently-labeled Annexin V and PI according to the manufacturer's kit instructions.

    • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

    • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The investigational compound this compound has demonstrated potent antiproliferative activity in in vitro models of breast cancer, particularly in the aggressive triple-negative subtype. Its unique mechanism of action, targeting the bradykinin B2 receptor, presents a novel therapeutic avenue. However, it is critical to underscore the preliminary nature of this data. Standard-of-care chemotherapy regimens are supported by decades of extensive clinical trials demonstrating their efficacy and defining their safety profiles in patients. No direct comparisons between this compound and these established agents exist in a clinical context. Further in-vivo animal studies and, eventually, well-designed clinical trials are necessary to determine if the preclinical promise of this compound can be translated into a safe and effective treatment for breast cancer patients.

References

Assessing the Selectivity of FR-190997 for the Bradykinin B2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of FR-190997 for the bradykinin B2 receptor (B2R). This compound is a non-peptide, partial agonist of the B2R, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[1][2] Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide compares this compound with other known B2R ligands and provides detailed experimental protocols and signaling pathway diagrams to support further research and development.

Comparative Analysis of Bradykinin Receptor Ligands

The selectivity of this compound for the bradykinin B2 receptor is a key attribute that distinguishes it from other compounds. The following table summarizes the binding affinities of this compound and other representative bradykinin receptor ligands.

CompoundReceptorActionBinding Affinity (Ki/IC50)SelectivityReference
This compound Human Bradykinin B2Partial AgonistKi = 9.8 nMSelective for B2[2]
AZA this compound (analog)Human Bradykinin B2AgonistIC50 = 150 nM>66-fold selective for B2 over B1[3]
AZA this compound (analog)Human Bradykinin B1-IC50 > 10,000 nM[3]
IcatibantHuman Bradykinin B2Antagonist-Selective for B2[1]
MEN16132Human Bradykinin B2AntagonistpKi = 10.5Selective for B2[1]
BradykininHuman Bradykinin B2Agonist-B2 Agonist[4]

Note: A direct binding affinity of this compound for the bradykinin B1 receptor was not available in the reviewed literature. The data for its analog, AZA this compound, strongly suggests a high degree of selectivity for the B2 receptor within this chemical scaffold.

Visualizing Key Pathways and Processes

To further understand the context of this compound's action, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for assessing receptor selectivity.

Bradykinin_B2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Cellular_Response Cellular Responses (Inflammation, Vasodilation, etc.) MAPK->Cellular_Response Leads to FR190997 This compound (Partial Agonist) FR190997->B2R Binds to

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental_Workflow_Receptor_Selectivity cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay Ki_Determination Determine Ki values (Binding Affinity) Binding_Assay->Ki_Determination Functional_Assay Functional Assay (e.g., Calcium Mobilization) EC50_IC50_Determination Determine EC50/IC50 values (Functional Potency/Inhibition) Functional_Assay->EC50_IC50_Determination Selectivity_Calculation Calculate Selectivity Ratio (Ki B1 / Ki B2) Ki_Determination->Selectivity_Calculation EC50_IC50_Determination->Selectivity_Calculation Conclusion Assess Selectivity Profile Selectivity_Calculation->Conclusion Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay B2_Receptor Cells/Membranes expressing Bradykinin B2 Receptor B2_Receptor->Binding_Assay B2_Receptor->Functional_Assay B1_Receptor Cells/Membranes expressing Bradykinin B1 Receptor B1_Receptor->Binding_Assay B1_Receptor->Functional_Assay

Caption: Experimental Workflow for Assessing Receptor Selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the selectivity of compounds like this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 and B2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either the human bradykinin B1 or B2 receptor.

  • Radioligand: [3H]-Bradykinin.

  • Test compound: this compound.

  • Non-specific binding control: High concentration of unlabeled bradykinin.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]-Bradykinin, and either the assay buffer (for total binding), unlabeled bradykinin (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the B2R, by detecting changes in intracellular calcium levels.

Objective: To determine the functional potency (EC50) of this compound as a partial agonist at the human bradykinin B2 receptor.

Materials:

  • Cells stably expressing the human bradykinin B2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: this compound.

  • Positive control: Bradykinin.

  • A fluorescence plate reader capable of kinetic reading.

  • 96-well black, clear-bottom plates.

Procedure:

  • Plate the cells in the 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and bradykinin in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the different concentrations of this compound or bradykinin to the wells and immediately start recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) for both this compound and bradykinin by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

  • The partial agonist nature of this compound can be confirmed if its maximal response is lower than that of the full agonist, bradykinin.

Conclusion

The available data strongly indicates that this compound is a highly selective partial agonist for the bradykinin B2 receptor.[2] Its high affinity for the B2R, coupled with the demonstrated low affinity of its analog for the B1R, suggests a favorable selectivity profile.[3] This makes this compound a valuable tool for investigating the physiological and pathological roles of the B2R and a potential starting point for the development of novel therapeutics targeting this receptor. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore the pharmacology of this compound and other bradykinin receptor modulators.

References

A Comparative Analysis of FR-190997's Bradykinin B2 Receptor Agonism Across Diverse Physiological and Pathological Models

Author: BenchChem Technical Support Team. Date: December 2025

FR-190997, a nonpeptide small molecule, has been characterized primarily as a selective partial agonist of the bradykinin B2 receptor (B2R). Its mechanism of action has been investigated across various studies, revealing a consistent engagement with the B2R, yet eliciting distinct and sometimes paradoxical downstream effects depending on the biological context. This guide provides a cross-validation of this compound's mechanism of action by comparing key quantitative data and experimental findings from studies on its ocular hypotensive, cardiovascular, and antiproliferative effects.

Quantitative Analysis of this compound's Interaction with the Bradykinin B2 Receptor

The affinity and potency of this compound for the human bradykinin B2 receptor have been quantified in multiple cellular systems. These studies consistently demonstrate its high affinity and partial agonist activity.

ParameterCell/Tissue TypeValueStudy Context
Ki Human cloned B2-receptor9.8 nMOcular Hypotensive Studies[1][2]
EC50 Human ocular cells (intracellular Ca²⁺ mobilization)155 nMOcular Hypotensive Studies[1][2]
Emax Human ocular cells (intracellular Ca²⁺ mobilization)38-80% (relative to Bradykinin)Ocular Hypotensive Studies[1][2]
EC50 Human ciliary muscle & trabecular meshwork cells (Prostaglandin production)15-19 nMOcular Hypotensive Studies[1][2]
IC50 MCF-7 breast cancer cells (Antiproliferative activity)2.14 µMAntiproliferative Studies[3][4]
IC50 MDA-MB-231 breast cancer cells (Antiproliferative activity)0.08 µM (80 nM)Antiproliferative Studies[3][4][5]
pKB Human umbilical vein (Antagonism of Bradykinin-induced contraction)7.8Vascular Studies[6]
pKB Rabbit jugular vein (Antagonism of Bradykinin-induced contraction)7.6Vascular Studies[6]
pKB Pig coronary artery (Antagonism of Bradykinin-induced relaxation)7.6Vascular Studies[6]

Cross-Validation of Signaling Pathways

Across different experimental models, this compound consistently activates signaling pathways downstream of the bradykinin B2 receptor. However, the ultimate physiological or pathological outcome varies significantly.

1. Ocular Hypotensive Effects: In ocular tissues, this compound's partial agonism at the B2R leads to a reduction in intraocular pressure (IOP). This effect is mediated by the activation of phospholipase C, leading to an increase in intracellular calcium, which in turn stimulates the production of prostaglandins and pro-matrix metalloproteinases. This signaling cascade ultimately enhances the uveoscleral outflow of aqueous humor.[1][2]

FR190997_Ocular_Pathway FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Partial Agonist PLC Phospholipase C B2R->PLC Activates Ca2 [Ca²⁺]i ↑ PLC->Ca2 PGs Prostaglandin Production Ca2->PGs proMMPs pro-MMP Production Ca2->proMMPs UVSO ↑ Uveoscleral Outflow PGs->UVSO proMMPs->UVSO IOP ↓ Intraocular Pressure UVSO->IOP FR190997_InVivo_Effects cluster_cardio Cardiovascular System cluster_inflammation Inflammatory Response FR190997_cardio This compound B2R_cardio Vascular B2 Receptor FR190997_cardio->B2R_cardio Hypotension Hypotension B2R_cardio->Hypotension FR190997_inflam This compound B2R_inflam B2 Receptor FR190997_inflam->B2R_inflam PGs_inflam Prostaglandin Release B2R_inflam->PGs_inflam Edema Paw Edema PGs_inflam->Edema FR190997_Antiproliferative_Pathway FR190997 This compound Membrane_B2R Membrane B2R FR190997->Membrane_B2R Partial Agonist Intracellular_B2R Intracellular B2R FR190997->Intracellular_B2R Sequesters Internalization Receptor Internalization & Degradation Membrane_B2R->Internalization Proliferation Cell Proliferation Internalization->Proliferation Inhibits Endosomal_Signaling Endosomal Signaling (e.g., ERK pathway) Intracellular_B2R->Endosomal_Signaling Inhibits Intracellular_B2R->Proliferation Inhibits Endosomal_Signaling->Proliferation Normally promotes

References

Comparative Analysis of FR-190997 Analogues: A Guide to Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of FR-190997 and its analogues, focusing on their potential as anticancer agents. This compound, a nonpeptide agonist of the bradykinin B2 receptor (B2R), has demonstrated significant antiproliferative effects, a paradoxical finding given that B2R stimulation is typically associated with cell growth pathways.[1] This guide summarizes the available experimental data, details the methodologies used in these studies, and visualizes the key pathways and workflows to support further research and development in this area.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound and its analogues have been primarily evaluated in breast cancer cell lines. The data reveals that structural modifications to the this compound scaffold can lead to substantial increases in potency. A summary of the key findings is presented in the table below.

CompoundCell LineIC50 / EC50Reference
This compound MDA-MB-231 (Triple-Negative Breast Cancer)IC50: 0.08 µM (80 nM)
MDA-MB-231 (Triple-Negative Breast Cancer)EC50: 80 nM[1]
MCF-7 (Estrogen Receptor-Positive Breast Cancer)IC50: 2.14 µM
Compound 10 MDA-MB-231 (Triple-Negative Breast Cancer)IC50: 0.06 nM
AZA-FR190997 MDA-MB-231 (Triple-Negative Breast Cancer)IC50: 170 nM

Key Observations:

  • This compound exhibits potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value in the nanomolar range.

  • The analogue designated as "Compound 10" demonstrates exceptionally high potency, with a sub-nanomolar IC50 value, making it significantly more active than the parent compound.

  • The "AZA-FR190997" analogue, where a nitrogen atom replaces an oxygen, also shows notable antiproliferative activity.[1]

Experimental Protocols

The following outlines the general methodologies employed in determining the antiproliferative activity of this compound and its analogues.

Cell Culture and Maintenance
  • Cell Lines: Human breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive), are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Antiproliferative Activity Assay (e.g., MTT or SRB Assay)

A standard protocol for assessing cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay, is utilized.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogues). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Assay Procedure:

    • For MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For SRB Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in evaluating these compounds and their proposed mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antiproliferative Activity Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) seeding Seed Cells in 96-well Plates cell_lines->seeding adhesion Allow Cells to Adhere Overnight seeding->adhesion compound_prep Prepare Serial Dilutions of This compound Analogues treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, SRB) incubation->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: General experimental workflow for assessing the antiproliferative activity of this compound analogues.

The antiproliferative effect of this compound, a B2R agonist, is considered paradoxical because B2R activation is typically linked to pro-proliferative signaling pathways like the ERK pathway. The proposed mechanism to explain this discrepancy involves a dual mode of action.

signaling_pathway Proposed Antiproliferative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_internalization Receptor Internalization cluster_endosomal Endosomal Signaling Inhibition cluster_outcome Cellular Outcome FR190997 This compound (B2R Agonist) B2R Bradykinin B2 Receptor (B2R) FR190997->B2R Binds to Internalization Agonist-Induced Receptor Internalization & Degradation B2R->Internalization Endosome Internalized Receptor-Ligand Complex in Endosome Internalization->Endosome Inhibition Inhibition of Pro-proliferative Endosomal Signaling Endosome->Inhibition Antiproliferation Antiproliferative Effect Inhibition->Antiproliferation

Caption: Proposed dual mechanism for the antiproliferative activity of this compound.

This proposed dual mechanism suggests that while this compound is an agonist at the cell surface, its ultimate effect is antiproliferative due to the subsequent internalization and degradation of the B2 receptor, which in turn prevents pro-proliferative signaling that may occur from endosomal compartments. Further research is needed to fully elucidate the downstream signaling events that are inhibited.

This guide provides a snapshot of the current understanding of the antiproliferative activities of this compound and its analogues. The remarkable potency of some of these compounds warrants further investigation and development as potential cancer therapeutics.

References

Evaluating the Preclinical Safety Profile of FR-190997: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical safety data for FR-190997, a bradykinin B2 receptor partial agonist, in the context of its potential therapeutic applications in glaucoma and oncology. Due to the limited publicly available, formal toxicology data for this compound, this guide leverages reported pharmacodynamic effects and compares them against the established preclinical safety profiles of standard-of-care agents: Latanoprost for glaucoma, and Paclitaxel and Doxorubicin for oncology.

Executive Summary

This compound has demonstrated efficacy in preclinical models for lowering intraocular pressure and exhibiting antiproliferative activity. However, a comprehensive preclinical safety and toxicology program for this compound has not been extensively reported in the public domain. This guide summarizes the known preclinical effects of this compound and juxtaposes them with the well-documented safety profiles of Latanoprost, Paclitaxel, and Doxorubicin. The direct comparison is intended to provide a framework for evaluating the potential safety liabilities of this compound and to highlight areas where further investigation is warranted.

Preclinical Safety Data Comparison

The following tables summarize the available preclinical safety and toxicology data for this compound and its comparators. It is critical to note that the data for this compound are derived from pharmacodynamic studies and not from formal, guideline-compliant toxicology assessments.

Table 1: Comparison of Preclinical Safety Profiles - Glaucoma Indication

ParameterThis compoundLatanoprost
Animal Models Cynomolgus Monkeys, RabbitsRabbits, Dogs, Monkeys
Route of Administration Topical (ocular)Topical (ocular)
Key Safety-Related Findings Ocular hypotensionConjunctival hyperemia, increased iris pigmentation, reversible increase in palpebral fissure (monkeys)[1]
Ocular Irritation Not reported in detailMild redness and lacrimation at high doses in rabbits.[2] Generally well-tolerated.[3]
Systemic Effects Hypotensive response (intravenous administration in rats)[4]No proven systemic effects at therapeutic doses.[3]
Carcinogenicity No data availableNot carcinogenic in mice or rats via oral gavage.[2]
Mutagenicity No data availableNegative in Ames test and other in vitro/in vivo assays.[2]

Table 2: Comparison of Preclinical Safety Profiles - Oncology Indication

ParameterThis compoundPaclitaxelDoxorubicin
Animal Models Mice, RatsMice, Rats, RabbitsMice, Rats, Dogs
Route of Administration Subcutaneous, IntravenousIntravenous, IntraperitonealIntravenous, Intraperitoneal
Acute Toxicity (LD50) Not reportedLD50 in mice (i.v.) is approximately 31.3 mg/kg for Taxol formulation.[5]Dose-limiting toxicities observed.
Repeat-Dose Toxicity Not reportedMyelosuppression, neurotoxicity, alopecia, gastrointestinal toxicity.[6][7]Myelosuppression, cardiotoxicity, gastrointestinal toxicity, alopecia.[8]
Key Organ Toxicities Paw edema (subcutaneous, mice), Hypotension (intravenous, rats)[4]Hematopoietic system, nervous system, reproductive system.[6]Heart, hematopoietic system, gastrointestinal tract.[8][9]
Cardiotoxicity Not reportedNot a primary toxicity.Well-documented cumulative dose-dependent cardiotoxicity leading to heart failure in dogs.[9][10]
Genotoxicity No data availableClastogenic in vitro and in vivo.Genotoxic and mutagenic.
Carcinogenicity No data availableNot typically evaluated long-term due to indication.Known to be carcinogenic.

Experimental Protocols

Detailed experimental protocols for the preclinical safety assessment of this compound are not publicly available. Below are representative protocols for key safety studies conducted for the comparator drugs, based on published literature.

Ocular Irritation Study (Latanoprost)
  • Objective: To assess the potential for ocular irritation of a test substance following a single instillation in the rabbit eye.

  • Animal Model: Albino rabbits.[11]

  • Procedure:

    • A pre-test examination of both eyes is conducted to ensure no pre-existing irritation.

    • A single dose of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[12]

    • The eyelids are held together for a brief period to prevent loss of the substance.

    • Ocular reactions (corneal opacity, iritis, conjunctival redness and chemosis) are scored at 1, 24, 48, and 72 hours, and on day 7 post-instillation using a standardized scoring system (e.g., Draize test).[12][13]

  • Data Analysis: The scores for each animal are summed to obtain a total irritation score. The substance is classified based on the severity and duration of the ocular reactions.

Acute Intravenous Toxicity Study (Paclitaxel)
  • Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) and lethal dose (LD) of a substance after a single intravenous administration.

  • Animal Model: Rats (e.g., Sprague-Dawley).[6]

  • Procedure:

    • Animals are divided into several dose groups, including a vehicle control group.

    • A single dose of the test substance is administered intravenously.

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).[14]

    • Body weight is recorded before and at intervals during the study.

    • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

    • Hematological and biochemical parameters may be assessed.[6]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods. The study identifies target organs of toxicity.

Repeat-Dose Cardiotoxicity Study (Doxorubicin)
  • Objective: To evaluate the potential for cumulative cardiotoxicity of a substance following repeated administration.

  • Animal Model: Dogs (e.g., Beagle).[9]

  • Procedure:

    • Animals are treated with the test substance (e.g., intravenously) on a defined schedule (e.g., once every three weeks for several cycles).[15]

    • Cardiac function is monitored throughout the study using methods such as electrocardiography (ECG) and echocardiography to assess parameters like ejection fraction.[2][10]

    • Clinical observations, body weight, and food consumption are recorded.

    • At the end of the study, a full necropsy is performed with a focus on the histopathological examination of the heart tissue to identify any drug-induced myocardial damage.[8]

  • Data Analysis: Changes in cardiac parameters over time are compared between treated and control groups. Histopathological findings are correlated with functional changes.

Visualizations

Signaling Pathway of this compound

FR190997_Signaling_Pathway FR190997 This compound B2R Bradykinin B2 Receptor FR190997->B2R Binds to & partially activates PLC Phospholipase C (PLC) B2R->PLC Activates Antiproliferative Antiproliferative Effects B2R->Antiproliferative Mediates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Induces PGE2 Prostaglandin E2 (PGE2) Production Ca_Mobilization->PGE2 MMPs MMP-1 & MMP-3 Release Ca_Mobilization->MMPs IOP_Lowering Lowering of Intraocular Pressure PGE2->IOP_Lowering Contributes to MMPs->IOP_Lowering Contributes to Ocular_Safety_Workflow cluster_PreStudy Pre-Study Phase cluster_Treatment Treatment Phase cluster_InLife In-Life Monitoring cluster_PostStudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rabbits) Baseline_Exams Baseline Ocular Exams (Slit-lamp, IOP) Animal_Acclimatization->Baseline_Exams Dosing Topical Ocular Dosing (this compound vs. Vehicle vs. Comparator) Baseline_Exams->Dosing Clinical_Observations Daily Clinical Observations Dosing->Clinical_Observations Ocular_Scoring Ocular Irritation Scoring (Draize Test) Dosing->Ocular_Scoring IOP_Measurement Intraocular Pressure Measurements Dosing->IOP_Measurement Necropsy Necropsy & Tissue Collection IOP_Measurement->Necropsy End of Study Histopathology Ocular Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

References

A Comparative Guide to the Synthetic Efficiency of FR-190997 Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes for the production of FR-190997, a potent and selective non-peptide bradykinin B2 receptor agonist. The objective of this document is to furnish researchers with the necessary data to evaluate the efficiency and practicality of each method for laboratory-scale synthesis and potential scale-up. We will delve into a comparative analysis of the original synthesis developed by Fujisawa and a more recent, improved methodology by Vachlioti et al.

Comparative Analysis of Synthesis Efficiency

The efficiency of a chemical synthesis is a critical factor in drug development, impacting cost, time, and environmental footprint. The two methods for producing this compound presented here differ significantly in their overall efficiency, as summarized in the table below.

ParameterFujisawa SynthesisVachlioti et al. Synthesis
Total Number of Steps 2017
Chromatographic Purifications 130
Overall Yield 0.32%~8%
Key Features Pioneering route, established proof-of-conceptChromatography-free, improved yield, scalable

Experimental Protocols

It is important to note that detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and work-up procedures for the complete synthesis of this compound are not fully detailed in the publicly available scientific literature. The following descriptions are summaries of the key strategic steps and reagents mentioned in the referenced publications.

Fujisawa Synthesis (Original Route)

The original synthesis of this compound by Fujisawa is a 20-step linear sequence that relies heavily on chromatographic purification.[1][2][3] This extensive use of chromatography presents challenges for large-scale production due to solvent consumption and time requirements. The synthesis involves the sequential construction of the three main components of the this compound molecule: the quinoline core, the dichlorobenzyl moiety, and the cinnamic acid derivative, followed by their coupling.

Key Stages:

  • Synthesis of the Quinoline Core: Construction of the substituted quinoline ring system through a multi-step sequence.

  • Preparation of the Dichlorobenzyl Intermediate: Synthesis of the 2,6-dichlorobenzyl fragment with the necessary functional groups for later coupling.

  • Assembly of the Cinnamic Acid Moiety: Preparation of the (E)-4-(N-methylcarbamoyl)cinnamic acid.

  • Coupling and Final Steps: A series of coupling reactions to connect the three fragments, followed by final modifications to yield this compound. The frequent need for purification by column chromatography after many of these steps contributes to the low overall yield.[1][2]

Vachlioti et al. Synthesis (Chromatography-Free Route)

A more recent and efficient approach developed by Vachlioti and colleagues streamlines the synthesis of this compound by reducing the number of steps to 17 and, most notably, eliminating the need for any chromatographic purification.[1][2] This was achieved through the careful selection of reactions that produce clean products and by designing a convergent synthesis that allows for the late-stage coupling of advanced intermediates. This route is designed to be more scalable and cost-effective.

Key Stages:

  • Convergent Synthesis Design: The synthesis is designed to build key fragments separately and then combine them near the end of the sequence, which generally improves overall yield.

  • Crystallization-Induced Purification: The intermediates and the final product are purified by crystallization, a more scalable and economical method than chromatography.

  • Improved Key Reactions: Optimization of key bond-forming reactions to minimize side products and facilitate purification.

  • Late-Stage Diversification: The synthetic design also allows for the easy modification of the cinnamic acid portion of the molecule in the final steps, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.

Visualizing the Bradykinin B2 Receptor Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

FR190997_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R binds & activates Gq Gαq/11 B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates MAPK MAPK/ERK Pathway PKC->MAPK activates Cellular_Response Cellular Response (e.g., Prostaglandin Production) MAPK->Cellular_Response leads to

Caption: Bradykinin B2 receptor signaling cascade initiated by this compound.

Workflow Comparison of this compound Synthesis Methods

The following diagram illustrates the generalized workflows of the two synthetic routes, highlighting the key differences in their approaches.

Synthesis_Workflow_Comparison cluster_fujisawa Fujisawa Synthesis (Linear) cluster_vachlioti Vachlioti et al. Synthesis (Convergent & Chromatography-Free) A1 Starting Materials B1 Step 1-5 (with Chromatography) A1->B1 C1 Intermediate 1 B1->C1 D1 Step 6-10 (with Chromatography) C1->D1 E1 Intermediate 2 D1->E1 F1 Step 11-15 (with Chromatography) E1->F1 G1 Intermediate 3 F1->G1 H1 Step 16-20 (with Chromatography) G1->H1 I1 This compound (0.32% Yield) H1->I1 A2 Fragment A Starting Materials D2 Synthesis of Fragment A (Crystallization) A2->D2 B2 Fragment B Starting Materials E2 Synthesis of Fragment B (Crystallization) B2->E2 C2 Fragment C Starting Materials F2 Synthesis of Fragment C (Crystallization) C2->F2 G2 Late-Stage Fragment Coupling (Crystallization) D2->G2 E2->G2 F2->G2 H2 Final Steps (Crystallization) G2->H2 I2 This compound (~8% Yield) H2->I2

References

Safety Operating Guide

Personal protective equipment for handling FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling FR-190997. The following procedures are based on general laboratory safety protocols for potent, biologically active small molecules, as specific safety data for this compound is not publicly available.

I. Compound Overview and Quantitative Data

This compound is a selective, nonpeptide partial agonist of the bradykinin B2 receptor (B2R).[1] It has been investigated for its potential in lowering intraocular pressure and for its antiproliferative effects in cancer cell lines.[2][3]

Table 1: Biological Activity of this compound

Parameter Value Cell Line/System Reference
B2 Receptor Affinity (Ki) 9.8 nM Human cloned B2-receptor [1]
EC50 (Intracellular Ca2+ mobilization) 155 nM Human ocular cells (nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) [1]
EC50 (Prostaglandin Production) 15-19 nM Human ciliary muscle and trabecular meshwork cells [1]
EC50 (Antiproliferative Activity) 80 nM MDA-MB-231 (triple-negative breast cancer) [2][4]
IC50 (Antiproliferative Activity) 2.14 µM MCF-7 (breast cancer) [5]

| IC50 (Antiproliferative Activity) | 0.08 µM | MDA-MBA-231 (triple-negative breast cancer) |[5] |

II. Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent, biologically active compound, appropriate personal protective equipment (PPE) must be worn at all times to minimize exposure.[6][7]

A. Engineering Controls:

  • Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Personal Protective Equipment:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield should be worn when there is a risk of splashing.[6]

  • Hand Protection: Wear nitrile gloves. For prolonged handling or when working with larger quantities, consider double-gloving. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For handling powders outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter would be necessary.[8]

  • Body Protection: A standard laboratory coat is required.[6] When handling larger quantities, a chemically resistant apron or coveralls may be appropriate.

C. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid direct contact with skin, eyes, and clothing.

III. Experimental Protocols

A. General Workflow for in vitro Cell-Based Assays:

The following is a generalized workflow for conducting an in vitro experiment with this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) prep_media Prepare Cell Culture Media with Serial Dilutions of this compound prep_compound->prep_media treat_cells Treat Cells with this compound Dilutions prep_media->treat_cells seed_cells Seed Cells in Multi-well Plates incubate_cells Incubate Cells to Allow Attachment seed_cells->incubate_cells incubate_cells->treat_cells incubate_treatment Incubate for Defined Period treat_cells->incubate_treatment perform_assay Perform Specific Assay (e.g., Cell Viability, Ca2+ Mobilization) incubate_treatment->perform_assay read_plate Read Plate with Appropriate Instrument perform_assay->read_plate analyze_data Analyze Data and Determine EC50/IC50 Values read_plate->analyze_data

Figure 1: A generalized experimental workflow for in vitro studies with this compound.

B. Example Protocol: Inositol Phosphate (IP) Production Assay

This protocol is based on methodologies used to assess B2 receptor activation.[9]

  • Cell Culture: Stably transfected CHO DUKX-B11 cells with human wild-type or mutated B2 receptors are cultured.

  • Labeling: Cells are incubated with [3H]myo-inositol in inositol-free medium to label the phosphoinositide pools.

  • Stimulation: The cells are washed and then stimulated with varying concentrations of this compound for a defined period.

  • Extraction: The reaction is stopped with an ice-cold mixture of methanol and 0.1 N HCl.

  • Separation: The samples are applied to a Bio-Rad AG1X8 column. Free inositol is removed by washing with ammonium formate in sodium tetraborate.

  • Elution: Total [3H]inositol phosphates are eluted with ammonium formate in formic acid.

  • Quantification: The radioactivity in the eluates is measured using a liquid β-scintillation counter.

IV. Signaling Pathway

This compound acts as a partial agonist at the bradykinin B2 receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]) and can lead to the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs).[1]

signaling_pathway FR190997 This compound B2R Bradykinin B2 Receptor (GPCR) FR190997->B2R Binds and Activates Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization Induces MMP_production Pro-MMP Production Ca_mobilization->MMP_production Leads to PG_production Prostaglandin (PG) Production Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->PG_production Leads to

Figure 2: Signaling pathway of this compound via the Bradykinin B2 Receptor.

V. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a labeled, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

B. Decontamination:

  • Work surfaces should be decontaminated after handling the compound. A suitable detergent solution followed by a 70% ethanol or isopropanol wipe-down is a general practice for many small molecules.

C. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10] Follow all local, state, and federal regulations for the disposal of chemical waste.[11] Ensure waste containers are properly labeled with the chemical name and associated hazards.[12]

Disclaimer: This guide is intended to provide essential safety and handling information based on the available scientific literature and general laboratory safety principles. A formal Material Safety Data Sheet (MSDS) for this compound was not found. Researchers must always consult their institution's specific safety protocols and conduct a risk assessment before beginning any new experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.